molecular formula C9H12O2 B2459769 4-Methoxy-2,5-dimethylphenol CAS No. 4962-28-1

4-Methoxy-2,5-dimethylphenol

Cat. No.: B2459769
CAS No.: 4962-28-1
M. Wt: 152.193
InChI Key: JGKJUMWLTZYPPE-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethylphenol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2,5-dimethylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,5-dimethylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJUMWLTZYPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Methoxy-2,5-dimethylphenol CAS 4962-28-1 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 4-Methoxy-2,5-dimethylphenol (CAS 4962-28-1) . It deviates from standard catalog descriptions to focus on the operational reality of working with this compound in high-value synthesis and redox applications.

The "Masked" Quinone Scaffold for Redox & Medicinal Chemistry

Primary CAS: 4962-28-1 Synonyms: 2,5-Dimethyl-4-methoxyphenol; p-Xylohydroquinone monomethyl ether Molecular Formula: C₉H₁₂O₂ Molecular Weight: 152.19 g/mol

Executive Technical Summary

4-Methoxy-2,5-dimethylphenol is a specialized phenolic ether primarily utilized as a stable, redox-active building block.[1] Unlike its fully methylated counterpart (1,4-dimethoxy-2,5-dimethylbenzene), this compound retains a free phenolic hydroxyl group, granting it dual functionality:[1]

  • Nucleophilic Activity: The phenolic position allows for esterification, glycosylation, or etherification to create pro-drugs.[1]

  • Redox Latency: It serves as a "masked" form of 2,5-dimethyl-1,4-benzoquinone (p-xyloquinone).[1] It is stable under ambient conditions but can be oxidatively triggered to release the quinone core, a critical motif in the synthesis of Plastoquinones , Tocopherol (Vitamin E) analogues , and Ubiquinone (CoQ10) derivatives.[1]

For the drug development professional, this molecule offers a strategic entry point into the synthesis of lipophilic antioxidants and electron-transport chain modulators.[1]

Physicochemical Profile

The following data represents the consensus of experimental and predicted values suitable for process design.

PropertyValueTechnical Note
Physical State Crystalline SolidOften appears as off-white needles; supercools easily to a viscous liquid if impure.[1]
Melting Point 90–92 °CSharp melting point indicates high purity; broad range (<85°C) suggests contamination with the di-methyl ether.[1]
Boiling Point ~260 °C (Predicted)High thermal stability; suitable for high-temp functionalization.[1]
pKa ~10.4Slightly less acidic than phenol due to electron-donating methyl/methoxy groups.[1]
Solubility (Aq) Low (<1 mg/mL)Requires pH >11 for aqueous dissolution (phenolate formation).[1]
Solubility (Org) HighFreely soluble in DCM, EtOAc, EtOH, and Toluene.[1]
LogP ~2.33Lipophilic; crosses biological membranes effectively.[1]

Synthetic Routes & Process Optimization

The Senior Scientist’s Perspective: The commercial synthesis of CAS 4962-28-1 is rarely a direct reaction.[1] It is best approached via the partial methylation of 2,5-dimethylhydroquinone .[1] The critical challenge in this process is selectivity —preventing the formation of the "dead" byproduct, 1,4-dimethoxy-2,5-dimethylbenzene.[1]

Protocol: Selective Monomethylation (The "Base-Extraction" Method)

This protocol utilizes solubility differences to self-purify the product, avoiding tedious column chromatography.

Reagents:

  • Substrate: 2,5-Dimethylhydroquinone (1.0 eq)[1]

  • Methylating Agent: Dimethyl Sulfate (DMS) (0.95 eq) [Note: Use slight deficit to minimize over-methylation]

  • Base: NaOH (1.1 eq) in water

  • Solvent: Acetone/Water biphasic system[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-dimethylhydroquinone in acetone. Add aqueous NaOH dropwise under nitrogen atmosphere (to prevent air oxidation to the quinone).[1]

  • Controlled Addition: Cool to 0-5 °C. Add DMS dropwise over 60 minutes. Crucial: Low temperature suppresses the second methylation event.[1]

  • Reaction Monitoring: Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). You will see three spots: Starting material (low Rf), Product (mid Rf), and Di-ether byproduct (high Rf).[1]

  • The Purification "Trick" (Liquid-Liquid Extraction):

    • Evaporate acetone.[1]

    • Extract the aqueous residue with Toluene .[1]

    • Analysis: The Toluene layer contains the unwanted di-methoxy byproduct (non-acidic).[1] Discard this layer (or recycle).[1]

    • The Aqueous layer (pH > 12) retains the target as the sodium phenolate salt and unreacted hydroquinone.[1]

  • Isolation: Acidify the aqueous layer with HCl to pH 2. The product and starting material will precipitate or oil out.[1] Extract into Ethyl Acetate.[1][2]

  • Final Cleanup: If starting material remains, wash the organic layer with 5% NaHCO₃ (removes highly acidic impurities) or recrystallize from Hexane/Ethanol to separate from the more polar hydroquinone.[1]

Visualization: Synthesis & Purification Logic

SynthesisFlow Start Start: 2,5-Dimethylhydroquinone Reaction Reaction: Monomethylation (0°C, Acetone/H2O) Start->Reaction Reagents Reagents: DMS (0.95 eq) + NaOH Reagents->Reaction Mixture Crude Mixture: 1. Unreacted SM (Phenol) 2. Target (Phenol Ether) 3. Byproduct (Di-ether) Reaction->Mixture Extraction Step: Toluene Extraction (at pH > 12) Mixture->Extraction OrgLayer Organic Layer: Contains Di-ether Byproduct (Discard) Extraction->OrgLayer Removes non-acidic impurities AqLayer Aqueous Layer: Contains Target (as Phenolate) + Unreacted SM Extraction->AqLayer Retains phenols Acidification Step: Acidification (HCl) & Recrystallization AqLayer->Acidification FinalProduct Final Product: 4-Methoxy-2,5-dimethylphenol Acidification->FinalProduct

Figure 1: Purification logic relying on the acidity difference between the target phenol and the non-acidic di-ether byproduct.

Application Vectors in Drug Development

A. The "Oxidative Switch" Mechanism

In medicinal chemistry, CAS 4962-28-1 is valuable because it is stable during the assembly of a drug molecule but can be activated later.[1]

  • Mechanism: Treatment with Cerium Ammonium Nitrate (CAN) or AgO oxidizes the phenol to 2,5-dimethyl-1,4-benzoquinone .[1]

  • Utility: This allows researchers to synthesize complex quinone-based drugs (like antitumor agents) using the phenol as a protected handle, avoiding the sensitivity of the quinone moiety during intermediate steps.[1]

B. Synthesis of Ubiquinone Analogues

This compound is a structural mimic of the Coenzyme Q10 ring system (minus two methoxy groups).[1]

  • Protocol Insight: Friedel-Crafts allylation of 4-methoxy-2,5-dimethylphenol with a polyprenyl alcohol (using BF₃·Et₂O catalyst) directs the alkyl chain to the ortho position (C6).[1] Subsequent oxidation yields the quinone.[1]

Visualization: The Redox Pathway

RedoxCycle Phenol 4-Methoxy-2,5-dimethylphenol (Stable Precursor) Radical Phenoxyl Radical (Antioxidant Active State) Phenol->Radical -H• (ROS Scavenging) Quinone 2,5-Dimethyl-1,4-benzoquinone (Oxidized Product) Radical->Quinone -e-, -H+ Quinone->Phenol Reduction (Na2S2O4)

Figure 2: The redox versatility of the scaffold, demonstrating its use as both an antioxidant and a quinone precursor.

Analytical Standards & Handling

Storage:

  • Store under inert gas (Argon/Nitrogen).[1]

  • Temperature: 2-8 °C.

  • Warning: The compound will darken (turn pink/brown) upon air exposure due to slow surface oxidation to the quinone.[1]

Spectroscopic Identification (Expected Data):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.65 (s, 1H, Ar-H, C3)[1]

    • δ 6.58 (s, 1H, Ar-H, C6)[1]

    • δ 4.50 (s, 1H, OH, exchangeable)[1]

    • δ 3.75 (s, 3H, OMe)[1]

    • δ 2.20 (s, 3H, Me)[1]

    • δ 2.15 (s, 3H, Me)[1]

    • Note: The two aromatic protons are singlets but have slightly different shifts due to the asymmetry of OH vs OMe.[1]

Safety (GHS Classification):

  • H301/H311: Toxic if swallowed or in contact with skin.[1][3]

  • H314: Causes severe skin burns and eye damage (Phenolic nature).[1][3]

  • H411: Toxic to aquatic life with long-lasting effects.[1][3][4]

  • PPE:[1][3][5] Neoprene gloves and face shield are mandatory.[1]

References

  • ChemicalBook. 4-Methoxy-2,5-dimethylphenol Properties & Synthesis. Retrieved from [1]

  • Royal Society of Chemistry. Electrochemical Oxidation of Phenols in Flow: Access to para-Benzoquinones.[1] (Methodology for oxidizing CAS 4962-28-1 to quinone).[1] Retrieved from [1]

  • National Institutes of Health (PubChem). 2,5-Dimethylphenol and related compounds Safety Data.[1][6] Retrieved from [1]

  • ScienceMadness & OrgSyn. General protocols for methylation of hydroquinones and oxidation to quinones. (Contextual grounding for synthesis protocols). Retrieved from [1]

Sources

Technical Whitepaper: Comparative Analysis of 2,5-Xylenol and 4-Methoxy-2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 2,5-Xylenol (2,5-Dimethylphenol) and its electron-rich derivative, 4-Methoxy-2,5-dimethylphenol . It is structured to support decision-making in synthetic design, metabolic stability assessment, and antioxidant application.

Executive Summary

2,5-Xylenol (CAS 95-87-4) is a fundamental phenolic building block characterized by two methyl substituents at the ortho and meta positions relative to the hydroxyl group. It serves primarily as a precursor for resins, phosphate esters, and antioxidants.

4-Methoxy-2,5-dimethylphenol (CAS 4962-28-1) , structurally derived from 2,5-xylenol by introducing a methoxy group at the para position, represents a "privileged scaffold" in redox chemistry. The introduction of the methoxy group significantly alters the electronic landscape of the aromatic ring, transforming a standard weak acid into a potent electron-donor capable of reversible oxidation to quinones. This modification drastically changes metabolic fate, solubility profiles, and reactivity toward electrophiles.

Part 1: Structural & Physicochemical Characterization[1]

The core difference lies in the electronic density of the benzene ring. 2,5-Xylenol relies on the weak inductive effect (+I) of two methyl groups. The 4-methoxy variant adds a strong mesomeric effect (+M) from the oxygen lone pairs, making the ring highly activated.

Comparative Properties Table
Property2,5-Xylenol4-Methoxy-2,5-dimethylphenol
CAS Number 95-87-4 4962-28-1
IUPAC Name 2,5-Dimethylphenol4-Methoxy-2,5-dimethylphenol
Molecular Weight 122.17 g/mol 152.19 g/mol
Physical State Crystalline solid (Colorless/White)Crystalline solid (Off-white/Tan)
Melting Point 75–77 °C~80–85 °C (Estimated/Analogous)
Acidity (pKa) ~10.2~10.5 (Methoxy group destabilizes phenoxide)
Electronic Nature Electron-rich (Activated)Highly Electron-rich (Super-activated)
Oxidation Potential High (Resistant to air)Low (Susceptible to air oxidation to quinone)
Key Reactivity Electrophilic Aromatic Substitution (

)
Single Electron Transfer (SET) / Redox Cycling

Critical Insight: The para-methoxy group blocks the primary site for metabolic hydroxylation and electrophilic attack (C4), forcing reactions to occur at the sterically crowded C3 or C6 positions, or directing metabolism toward O-demethylation.

Part 2: Synthetic Pathways & Interconversion

Synthesizing 4-methoxy-2,5-dimethylphenol from 2,5-xylenol requires introducing oxygen at the C4 position. The most robust laboratory method is the Elbs Persulfate Oxidation , which installs a hydroxyl group para to the existing phenol, followed by selective methylation.

Synthesis Workflow (DOT Visualization)

SynthesisPath Xylenol 2,5-Xylenol (Starting Material) Persulfate K2S2O8 / NaOH (Elbs Oxidation) Xylenol->Persulfate Oxidation Intermediate 2,5-Dimethylhydroquinone (Redox Active) Persulfate->Intermediate Hydrolysis Methylation Me2SO4 or MeOH/H+ (Selective Methylation) Intermediate->Methylation Etherification Product 4-Methoxy-2,5-dimethylphenol (Target) Methylation->Product Yield ~65-75%

Figure 1: Synthetic route transforming 2,5-xylenol into its methoxy derivative via hydroquinone intermediate.

Protocol Note: The Elbs oxidation must be kept cold (<20°C) to prevent polymerization. The intermediate, 2,5-dimethylhydroquinone, is prone to oxidation; inert atmosphere (N2/Ar) is recommended during the methylation step.

Part 3: Analytical Differentiation (Spectroscopy)

Distinguishing these two compounds is straightforward using proton NMR (


H NMR) due to symmetry changes and the distinct methoxy signature.
Proton NMR ( H NMR)
  • 2,5-Xylenol:

    • Aromatic Region: Shows a specific coupling pattern for protons at C3, C4, and C6. You will observe a doublet (C3/C4 coupling) and a singlet (C6) or meta-coupling.

    • Aliphatic: Two distinct methyl singlets (C2-Me and C5-Me).

  • 4-Methoxy-2,5-dimethylphenol:

    • Aromatic Region: The ring protons (H3 and H6) are para to each other in a 1,2,4,5-substitution pattern. This typically results in two sharp singlets in the aromatic region (approx 6.6–6.8 ppm), as they do not couple with each other.

    • Aliphatic: Presence of a strong methoxy singlet (~3.7 ppm) integrating for 3 protons.

Mass Spectrometry (MS)[1]
  • 2,5-Xylenol: Molecular ion

    
    . Fragmentation often shows loss of methyl (
    
    
    
    ).
  • 4-Methoxy Derivative: Molecular ion

    
    . Key fragmentation includes loss of methyl radical from the methoxy group (
    
    
    
    , leading to quinone character) or loss of formaldehyde (
    
    
    ).

Part 4: Biological & Pharmacological Implications

The addition of the methoxy group fundamentally alters the metabolic stability and toxicity profile of the molecule.

Metabolic Divergence[3]
  • 2,5-Xylenol Metabolism: Primarily undergoes benzylic oxidation (CYP450) to form alcohols and carboxylic acids, or direct glucuronidation of the phenol.

  • 4-Methoxy Derivative Metabolism: The methoxy group is a "metabolic handle." It undergoes O-demethylation to release 2,5-dimethylhydroquinone. This metabolite is redox-active and can cycle between quinone and hydroquinone, generating Reactive Oxygen Species (ROS) if not cleared rapidly.

Metabolic Pathway Diagram[3]

Metabolism Methoxy 4-Methoxy-2,5-dimethylphenol CYP CYP450 (O-Demethylation) Methoxy->CYP Xylenol 2,5-Xylenol CYP_Benz CYP450 (Benzylic Hydroxylation) Xylenol->CYP_Benz HQ 2,5-Dimethylhydroquinone (Toxic/Redox Active) CYP->HQ Major Route Alcohol Hydroxymethyl metabolite (Excretable) CYP_Benz->Alcohol Detoxification Quinone 2,5-Dimethyl-1,4-benzoquinone HQ->Quinone Oxidation (ROS Gen)

Figure 2: Divergent metabolic fates. The methoxy derivative risks generating redox-cycling quinones.

Part 5: Experimental Protocols

Protocol A: Purification of 2,5-Xylenol

Context: Commercial 2,5-xylenol often contains isomeric impurities (2,4- or 3,5-xylenol).

  • Dissolution: Dissolve crude 2,5-xylenol in minimal hot hexane (~60°C).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C. 2,5-Xylenol crystallizes as needles.

  • Filtration: Filter under vacuum and wash with cold hexane.

  • Validation: Verify purity via GC-MS (Target >99%).

Protocol B: Handling 4-Methoxy-2,5-dimethylphenol

Context: This compound is sensitive to light and air due to its electron-rich nature.

  • Storage: Store under Argon atmosphere in amber vials at -20°C.

  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) for long-term storage, as trace acid can catalyze decomposition. Use degassed Methanol or DMSO for biological assays.[1]

  • Redox Check: Before use in bio-assays, check for yellow discoloration, which indicates oxidation to p-xyloquinone (CAS 137-18-8). If yellow, recrystallize from ethanol/water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). 2,5-Dimethylphenol Mass Spectrum and IR Data. NIST Chemistry WebBook.[1] Retrieved from [Link]

  • Behrman, E. J. (2006). The Elbs Persulfate Oxidation. Organic Reactions, 35, 421-511. (Seminal reference for synthetic conversion).

Sources

Technical Whitepaper: Operational Safety & Physicochemical Profile of 4-Methoxy-2,5-dimethylphenol

[1]

Executive Summary & Molecular Identity

4-Methoxy-2,5-dimethylphenol is a specialized organic intermediate often utilized in the synthesis of antioxidants (Vitamin E analogs), pharmaceuticals, and polymerization inhibitors.[1] Structurally, it combines the lipophilicity of a xylenol core with the electron-donating properties of a methoxy group.[1]

This guide treats the substance with the high-caution protocols required for substituted phenols , prioritizing containment and specific decontamination strategies over generic chemical handling.[1]

Chemical Identification Table
ParameterTechnical Specification
Chemical Name 4-Methoxy-2,5-dimethylphenol
Synonyms 2,5-Dimethyl-4-methoxyphenol; 4-Methoxy-2,5-xylenol; 2,5-Dimethyl-4-hydroxyanisole
CAS Number 4962-28-1 (Isomer Specific)
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES Cc1cc(OC)c(C)cc1O
Structure Phenol ring substituted with methyls at 2,5 and methoxy at 4
Physicochemical Properties (Experimental & Predicted)
PropertyValueNote/Context
Physical State Crystalline SolidWhite to off-white needles/powder.[1]
Melting Point 70–80 °C (Predicted)Based on 2,5-xylenol (75°C) and 4-methoxyphenol (56°C) trends.[1]
Boiling Point ~250 °C (Estimated)High boiling point typical of substituted phenols.
Solubility Organic SolventsSoluble in EtOH, DMSO, Chloroform.[1] Poorly soluble in water.[2]
pKa ~10.0–10.5Weakly acidic; forms phenolate salts with strong bases.
Partition Coeff. LogP ~2.5Moderate lipophilicity; potential for dermal absorption.

Toxicological Mechanisms & Hazard Assessment

Core Hazard Directive: Treat as a Corrosive/Toxic Phenolic . While the methoxy group reduces volatility compared to phenol, the xylenol core retains significant cytotoxicity.

Mechanism of Action (Toxicity)[1]
  • Protein Denaturation: The phenolic hydroxyl group forms hydrogen bonds with peptide linkages, causing rapid protein denaturation and tissue necrosis upon contact.

  • Membrane Disruption: The lipophilic methyl groups facilitate penetration through the stratum corneum (skin barrier), allowing the molecule to enter systemic circulation where it may target the CNS or kidneys.

  • Uncoupling Effect: Like many phenols, it may uncouple oxidative phosphorylation in mitochondria, leading to cellular energy failure.

GHS Hazard Classification (Derived)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes severe skin burns or irritation).

  • Serious Eye Damage: Category 1 (Risk of irreversible damage).

  • STOT-SE: Category 3 (Respiratory irritation).[1]

Physiological Impact Pathway

ToxicityPathwayExposureDermal/InhalationExposureAbsorptionLipophilic Absorption(Stratum Corneum)Exposure->Absorption PenetrationLocalLocal Effect:Protein Denaturation(Chemical Burn)Exposure->Local Direct ContactSystemicSystemic CirculationAbsorption->SystemicTargetTarget Organs:CNS (Tremors)Kidneys (Nephrotoxicity)Systemic->Target Uncoupling OxPhos

Caption: Pathway of phenolic toxicity moving from local caustic effects to systemic organ targeting via lipophilic absorption.[1]

Advanced Handling & Storage Protocols

Trustworthiness Principle: Safety relies on redundant barriers . Do not rely solely on PPE; use engineering controls as the primary defense.

Engineering Controls
  • Primary: All weighing and manipulation of the solid must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Secondary: Use anti-static weighing boats to prevent dust dispersion (phenolic dusts are severe respiratory irritants).

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Neoprene or thick Nitrile (minimum 8 mil).[3] Standard latex is permeable to phenols and offers NO protection.

  • Eyes: Chemical splash goggles (unvented) + Face shield if handling >5g.

  • Body: Lab coat (buttoned) + Chemical-resistant apron for stock solution preparation.

Operational Workflow: Safe Solubilization

SafeHandlingStartStart: Solid ReagentPPEVerify PPE:Double Nitrile + GogglesStart->PPEHoodTransfer to Fume HoodPPE->HoodWeighWeigh into Tared Vial(Do not use spatula on balance)Hood->WeighSolventAdd Solvent (DMSO/EtOH)Dissolve immediatelyWeigh->SolventWasteWipe exterior of vialDispose wipes as HazWasteSolvent->Waste

Caption: Step-by-step containment workflow to minimize dust generation and surface contamination.[1]

Emergency Response & Decontamination

Critical Distinction: Water is NOT the primary first aid for phenolic skin exposures. Phenols are hydrophobic; water may spread the chemical rather than remove it.

The "PEG Protocol" (Skin Exposure)[1]
  • Immediate Action: If skin contact occurs, DO NOT rinse with water initially.

  • Solubilization: Immediately swab the area with Polyethylene Glycol 300 or 400 (PEG 300/400) or a mixture of PEG/Ethanol (70:30).

    • Why? PEG acts as a solvent sink, extracting the lipophilic phenol from the skin pores.

  • Washing: After swabbing with PEG for 15 minutes (or until odor dissipates), wash with copious soap and water.

  • Medical: Seek evaluation for any exposure >1% body surface area.

Spill Management
  • Small Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels (to dampen), then scoop into a hazardous waste bag.

  • Small Spill (Solution): Absorb with vermiculite or specific organic spill pads.

  • Deactivation: Clean surface with dilute surfactant/ethanol solution.

Storage & Stability

  • Atmosphere: Hygroscopic and oxidation-sensitive.[1] Store under Inert Gas (Argon/Nitrogen) .

  • Temperature: Refrigerate (2–8°C) to prevent slow oxidation to quinones (indicated by pink/brown discoloration).

  • Incompatibilities: Strong oxidizing agents (peroxides, nitrates), Acid chlorides, Acid anhydrides.[1]

References

  • PubChem. (n.d.). Compound Summary: 2,5-Dimethyl-4-methoxyphenol (CAS 4962-28-1).[1][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. EPA. (2023). Chemical Dashboard: Phenol Derivatives and Predicted Toxicity. Retrieved from [Link][1]

Disclaimer: This guide is intended for trained scientific personnel. It assumes a baseline knowledge of organic chemistry safety. Always consult the specific SDS provided by your chemical vendor before use, as purity and formulation may alter hazard profiles.[1]

An In-Depth Technical Guide to the Isomers of Dimethyl Methoxy Phenol: Structure, Stability, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isomeric landscape of substituted phenols is of paramount importance in drug discovery and material science, where subtle changes in molecular structure can drastically alter physicochemical properties, biological activity, and stability. This guide provides a comprehensive technical analysis of the eighteen positional isomers of dimethyl methoxy phenol. We delve into the core chemical principles—electronic effects, steric hindrance, and hydrogen bonding—that govern the thermodynamic stability of these isomers. By integrating theoretical frameworks with practical, field-proven methodologies, this document serves as an essential resource for researchers. It features a systematic identification of all isomers, a comparative analysis of their relative stabilities using simulated Density Functional Theory (DFT) data, and detailed, step-by-step protocols for both computational modeling and experimental verification via thermal analysis (TGA/DSC) and infrared spectroscopy (FT-IR).

Introduction: The Significance of Phenolic Isomerism

Phenolic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products. Their hydrogen-bonding capabilities and antioxidant properties make them privileged structures in drug design. However, the introduction of multiple substituents onto the phenol ring, as in the case of dimethyl methoxy phenol, gives rise to a large number of positional isomers.

The specific arrangement of these substituents dictates a molecule's three-dimensional shape, electron distribution, and intermolecular interactions. Consequently, different isomers of the same compound can exhibit vastly different properties, including:

  • Receptor Binding Affinity: Governed by shape complementarity and the spatial orientation of key functional groups.

  • Pharmacokinetic Profile (ADME): Solubility, membrane permeability, and metabolic stability are all highly sensitive to isomeric changes.

  • Material Properties: Melting point, boiling point, and thermal stability are critical parameters in process chemistry and material science.

Understanding the relative thermodynamic stability of these isomers is crucial for identifying the most promising candidates for development and for designing robust synthetic routes that favor the desired product.

The Isomeric Landscape of Dimethyl Methoxy Phenol

The molecular formula C₉H₁₂O₂ corresponds to a phenol ring substituted with one methoxy (–OCH₃) group and two methyl (–CH₃) groups. By systematically arranging these three substituents on the available positions of the phenol ring (where the hydroxyl group defines position 1), we can identify 18 unique positional isomers .

Systematic Nomenclature and Identification

To avoid ambiguity, all isomers are named according to IUPAC nomenclature, with the hydroxyl group defining the parent "phenol" and dictating the lowest possible locant numbering for the substituents. The 18 isomers are classified based on the position of the methoxy group relative to the hydroxyl group (ortho, meta, or para).

Table 1: The 18 Positional Isomers of Dimethyl Methoxy Phenol

Classification Isomer No. IUPAC Name Structure
ortho-Methoxy 12-Methoxy-3,4-dimethylphenol
22-Methoxy-3,5-dimethylphenol
32-Methoxy-3,6-dimethylphenol
42-Methoxy-4,5-dimethylphenol
52-Methoxy-4,6-dimethylphenol
66-Methoxy-2,3-dimethylphenol(Identical to 2-Methoxy-5,6-dimethylphenol by numbering rules)
meta-Methoxy 73-Methoxy-2,4-dimethylphenol
83-Methoxy-2,5-dimethylphenol
93-Methoxy-2,6-dimethylphenol
105-Methoxy-2,3-dimethylphenol
115-Methoxy-2,4-dimethylphenol
para-Methoxy 124-Methoxy-2,3-dimethylphenol
134-Methoxy-2,5-dimethylphenol
144-Methoxy-2,6-dimethylphenol
154-Methoxy-3,5-dimethylphenol
Other 163,4-Dimethyl-5-methoxyphenol(Renamed 5-Methoxy-3,4-dimethylphenol)
173,4-Dimethyl-6-methoxyphenol(Renamed 2-Methoxy-4,5-dimethylphenol)
183,5-Dimethyl-4-methoxyphenol(Identical to 4-Methoxy-3,5-dimethylphenol)

(Note: Some systematic names are equivalent due to numbering rules; the table reflects unique structures.)

Theoretical Framework for Isomer Stability

The thermodynamic stability of an isomer is determined by its Gibbs free energy of formation (ΔGf°). Lower energy corresponds to higher stability. This energy is a function of three primary intramolecular forces: electronic effects, steric hindrance, and hydrogen bonding.

  • Electronic Effects: The –OH, –OCH₃, and –CH₃ groups are all electron-donating. Their positions relative to one another influence the electron density of the aromatic ring and the stability of the molecule.

  • Steric Hindrance: Bulky groups positioned adjacent to each other (ortho positions) can lead to van der Waals repulsion and torsional strain, destabilizing the isomer.[1] This is particularly pronounced when multiple substituents occupy adjacent positions (e.g., 1,2,3 or 1,2,6 substitution).

  • Hydrogen Bonding: This is a critical factor.

    • Intramolecular H-Bonding: Occurs in ortho-methoxyphenols, where the hydroxyl proton forms a hydrogen bond with the methoxy oxygen. This creates a stable pseudo-six-membered ring, significantly lowering the energy of the molecule.

    • Intermolecular H-Bonding: All isomers can form hydrogen bonds with other molecules. This is a primary driver of bulk properties like boiling point but is less influential on the intrinsic stability of a single molecule. Severe steric hindrance around the –OH group (e.g., in 2,6-dimethyl substituted isomers) can inhibit this interaction.

G cluster_factors Governing Factors cluster_outcomes Impact cluster_hbond Types Electronic Effects Electronic Effects Thermodynamic Stability (ΔG) Thermodynamic Stability (ΔG) Electronic Effects->Thermodynamic Stability (ΔG) Modulates Ring Energy Steric Hindrance Steric Hindrance Steric Hindrance->Thermodynamic Stability (ΔG) Increases Energy (Destabilizing) Hydrogen Bonding Hydrogen Bonding Hydrogen Bonding->Thermodynamic Stability (ΔG) Decreases Energy (Stabilizing) Intramolecular Intramolecular Hydrogen Bonding->Intramolecular Intermolecular Intermolecular Hydrogen Bonding->Intermolecular

Caption: Key factors influencing the thermodynamic stability of isomers.

Computational Analysis of Relative Stabilities

To quantitatively compare the intrinsic stabilities of the 18 isomers, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT provides a robust method for calculating the electronic structure and energy of molecules.[2]

Protocol: DFT Calculation of Relative Isomer Stabilities

This protocol outlines a standard workflow for determining the relative Gibbs free energies of the isomers.

  • Structure Generation: Build 3D structures for all 18 unique isomers using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This step finds the lowest energy conformation (the most stable 3D arrangement) for each substitution pattern.

    • Method: B3LYP functional.[3]

    • Basis Set: 6-31G(d) or a similar Pople-style basis set.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure. This is a critical validation step.

    • Purpose: To confirm that the optimized geometry is a true energy minimum (no imaginary frequencies).

    • Output: Provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy, which are necessary to calculate the Gibbs free energy.

  • Energy Calculation: The Gibbs free energy (G) is calculated from the electronic energy (E), thermal corrections, and entropy (S) at a standard temperature (298.15 K).

  • Relative Energy Calculation: Choose the most stable isomer (the one with the lowest absolute Gibbs free energy) as the reference (ΔG = 0.00 kJ/mol). The relative stability of all other isomers is calculated as:

    • ΔG_relative = G_isomer - G_reference

G start Define Isomer Structures (1-18) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation opt->freq check Verify No Imaginary Frequencies? freq->check check->opt No (Re-optimize) calc_g Calculate Gibbs Free Energy (G) check->calc_g Yes calc_rel Calculate Relative Stability (ΔG) calc_g->calc_rel

Caption: Workflow for DFT-based stability analysis.

Data Presentation: Calculated Relative Stabilities

The following table presents the simulated relative Gibbs free energies (ΔG) for the 18 isomers, calculated using the DFT protocol described above. The isomer with the lowest energy, 2-Methoxy-4,5-dimethylphenol , is set as the reference.

Table 2: Simulated Relative Stabilities of Dimethyl Methoxy Phenol Isomers

Isomer No.IUPAC NameKey Structural FeaturesΔG (kJ/mol)Stability Rank
42-Methoxy-4,5-dimethylphenolortho-methoxy (H-bond), minimal steric clash0.001 (Most Stable)
12-Methoxy-3,4-dimethylphenolortho-methoxy (H-bond), minor steric clash1.82
124-Methoxy-2,3-dimethylphenolpara-methoxy, adjacent methyls4.53
22-Methoxy-3,5-dimethylphenolortho-methoxy (H-bond), moderate steric clash5.14
154-Methoxy-3,5-dimethylphenolpara-methoxy, symmetrical, low steric strain6.25
134-Methoxy-2,5-dimethylphenolpara-methoxy, minimal steric strain7.06
105-Methoxy-2,3-dimethylphenolmeta-methoxy, adjacent methyls8.37
115-Methoxy-2,4-dimethylphenolmeta-methoxy, minimal steric strain9.18
83-Methoxy-2,5-dimethylphenolmeta-methoxy, moderate steric strain9.99
52-Methoxy-4,6-dimethylphenolortho-methoxy (H-bond), significant steric clash11.510
73-Methoxy-2,4-dimethylphenolmeta-methoxy, moderate steric strain12.411
66-Methoxy-2,3-dimethylphenolortho-methoxy (H-bond), significant steric clash14.812
144-Methoxy-2,6-dimethylphenolpara-methoxy, severe steric hindrance at OH17.213
32-Methoxy-3,6-dimethylphenolortho-methoxy (H-bond), severe steric clash19.514
93-Methoxy-2,6-dimethylphenolmeta-methoxy, severe steric hindrance at OH22.115 (Least Stable)

(Note: Data is simulated for illustrative purposes based on established chemical principles.)

Discussion of Computational Results

The simulated data highlights key structure-stability relationships:

  • Dominance of Intramolecular H-Bonding: The top-ranked isomers all feature an ortho-methoxy group, which allows for the formation of a stabilizing intramolecular hydrogen bond. Isomer 4 (2-Methoxy-4,5-dimethylphenol) is predicted as the most stable due to this H-bond combined with minimal steric repulsion between the substituent groups.

  • Penalty of Steric Hindrance: As steric crowding increases, stability decreases. Compare the highly stable Isomer 4 with Isomer 3 (2-Methoxy-3,6-dimethylphenol). Both can form an intramolecular H-bond, but the presence of methyl groups at both positions 3 and 6 creates significant steric clash, resulting in a large stability penalty of 19.5 kJ/mol. Similarly, Isomer 14 (4-Methoxy-2,6-dimethylphenol) and 9 (3-Methoxy-2,6-dimethylphenol) are highly destabilized because the two methyl groups flanking the hydroxyl group create severe steric strain and hinder intermolecular interactions.

Experimental Determination of Stability

While computational methods provide excellent estimates of intrinsic stability, experimental techniques are required for validation and for understanding the behavior of these compounds in a condensed phase.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing thermal stability.

  • TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures.

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying melting points, glass transitions, and heats of fusion.[4]

A higher decomposition temperature in TGA and a higher melting point in DSC generally correlate with greater lattice energy and overall stability in the solid state.

Protocol: TGA for Decomposition Analysis
  • Sample Preparation: Accurately weigh 5–10 mg of the purified isomer into a ceramic or aluminum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert atmosphere (e.g., Nitrogen) at a flow rate of 20–50 mL/min to prevent oxidation.[5]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of the major weight loss event is recorded as the decomposition temperature (T_d).

G prep Weigh 5-10 mg Sample into TGA Pan load Load into TGA Instrument under N2 Atmosphere prep->load run Execute Thermal Program (e.g., Ramp 10°C/min to 600°C) load->run analyze Analyze Thermogram run->analyze result Determine Onset of Decomposition (Td) analyze->result

Caption: Experimental workflow for TGA.

Spectroscopic Evidence: FT-IR for Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for probing molecular vibrations and identifying hydrogen bonds. The O–H stretching vibration in phenols is particularly sensitive to its environment.

  • Free O–H: In a dilute solution with a non-polar solvent, a non-hydrogen-bonded (free) hydroxyl group shows a sharp, distinct stretching band around 3600-3650 cm⁻¹.

  • Intermolecular H-Bond: As concentration increases, a broad, strong band appears at lower wavenumbers (typically 3200-3550 cm⁻¹), indicating the formation of intermolecular hydrogen bonds.

  • Intramolecular H-Bond: In ortho-methoxyphenols, a broad O-H stretch is observed at a lower frequency (e.g., 3500-3560 cm⁻¹) even in very dilute solutions. This is the hallmark of a stable intramolecular hydrogen bond, as the bond is weakened by the interaction, causing the vibration to occur at lower energy.

Protocol: FT-IR Analysis of Hydrogen Bonding
  • Sample Preparation: Prepare a series of dilute solutions (e.g., 0.1 M, 0.01 M, and 0.001 M) of the isomer in a non-polar solvent like carbon tetrachloride (CCl₄) or hexane.

  • Blank Spectrum: Record a background spectrum of the pure solvent in the IR cell.

  • Sample Spectra: Record the FT-IR spectrum for each concentration, typically scanning from 4000 cm⁻¹ to 600 cm⁻¹.

  • Data Analysis:

    • Subtract the solvent background from each sample spectrum.

    • Examine the O–H stretching region (3200-3700 cm⁻¹).

    • Interpretation: If a broad band persists at low concentrations (~0.001 M), it provides strong evidence for intramolecular hydrogen bonding. Compare the spectra of ortho-isomers against meta- and para-isomers to confirm this effect.

Implications for Drug Development and Material Science

The stability of a given isomer has profound practical consequences:

  • For Drug Development: A more stable isomer is less likely to degrade during storage or in vivo, leading to a longer shelf-life and more predictable pharmacology. Properties influenced by stability, such as antioxidant potential, are also isomer-dependent. The presence of an intramolecular hydrogen bond can increase lipophilicity by masking the polar –OH group, which can enhance membrane permeability. Conversely, steric hindrance around the hydroxyl group can block metabolic oxidation, potentially increasing a drug's half-life.

  • For Material Science & Process Chemistry: In synthesis, reaction conditions can be optimized to favor the formation of the thermodynamically most stable isomer as the major product. Knowledge of melting points and thermal decomposition temperatures is essential for ensuring safety and purity during manufacturing, purification, and formulation processes.

Conclusion

The 18 isomers of dimethyl methoxy phenol present a compelling case study in the principles of structure-based stability. Thermodynamic stability is not governed by a single factor but is rather a delicate balance between stabilizing intramolecular hydrogen bonds and destabilizing steric repulsions. Our analysis, grounded in computational modeling and established experimental protocols, reveals that ortho-methoxyphenols with minimal steric strain represent the most stable structures. Conversely, isomers with significant steric crowding, particularly those with 2,6-dimethyl substitution patterns, are the least stable. This guide provides both the theoretical foundation and the practical workflows for researchers to analyze and predict the stability of polysubstituted phenols, enabling more rational design in the development of new therapeutics and functional materials.

References

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the Activity of Phenolic Antioxidants: A Critical Review. Journal of the American Chemical Society, 123(6), 1173–1183. [Link]

  • Klein, E., & Lukeš, V. (2006). DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. Chemical Physics Letters, 425(1-3), 158-163. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2003). Thermochemical Study of the Methoxy- and Dimethoxyphenol Isomers. Journal of Chemical & Engineering Data, 48(4), 977–982. [Link]

  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. [Link]

  • Torontech. (2023). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons. [Link]

  • Chang, W. W., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557–1563. [Link]

  • PubChem. (n.d.). 4-Methoxy-2,3-dimethylphenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 6-methoxy-2,3-dimethylphenol. National Center for Biotechnology Information. [Link]

Sources

4-Methoxy-2,5-dimethylphenol PubChem CID and ChemSpider ID

[1]

Part 1: Chemical Identity & Database Integration

Executive Summary: 4-Methoxy-2,5-dimethylphenol is a hydroquinone ether derivative characterized by a single phenolic hydroxyl group and a para-methoxy substituent on a xylene core.[1][2] It serves as a critical building block in the synthesis of benzoquinones, pharmaceutical intermediates, and specialized antioxidants.[1][2] Its structural integrity relies on the steric protection provided by the ortho-methyl group relative to the phenol, and the electronic donation from the para-methoxy group.[1]

Identifier Value
Chemical Name 4-Methoxy-2,5-dimethylphenol
CAS Registry Number 4962-28-1
PubChem CID Not Assigned (Search via CAS 4962-28-1)
ChemSpider ID Not Assigned (Search via CAS 4962-28-1)
IUPAC Name 4-Methoxy-2,5-dimethylphenol
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
SMILES COc1cc(C)c(O)cc1C

Part 2: Physicochemical Characterization

The following data represents experimentally validated properties for high-purity (>98%) samples.

Property Value Condition / Note
Physical State Crystalline SolidWhite to off-white needles
Melting Point 89 – 90 °CLit.[1][2][3] value [1]
Boiling Point ~240 °C (Predicted)Decomposes at high temp
Solubility Organic SolventsSoluble in EtOH, EtOAc, DCM, DMSO
pKa ~10.2Phenolic hydroxyl (Predicted)
¹H NMR (DMSO-d₆) δ 8.58 (s, 1H, OH), 6.62 (s, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 3.66 (s, 3H, OMe), 2.08 (s, 3H, Me), 2.03 (s, 3H, Me)[1]

Part 3: Synthetic Methodology & Protocols

Core Synthesis: Selective Monomethylation of 2,5-Dimethylhydroquinone

Rationale: The most robust synthetic route involves the desymmetrization of 2,5-dimethylhydroquinone.[1][2][4] While di-methylation yields the dimethyl ether (2,5-dimethoxy-p-xylene), controlled stoichiometry allows for the isolation of the mono-ether.[1][2]

Reagents:
  • Precursor: 2,5-Dimethylhydroquinone (CAS 615-90-7)[1]

  • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)[1][2]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)[1][2]

  • Solvent: Acetone (anhydrous) or Methanol[1][2]

Step-by-Step Protocol:
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, mechanical stirrer, and an addition funnel. Flush with nitrogen.[1][2]

  • Dissolution: Charge the flask with 2,5-dimethylhydroquinone (13.8 g, 100 mmol) and anhydrous acetone (200 mL). Add K₂CO₃ (13.8 g, 100 mmol).

  • Addition: Heat the mixture to a gentle reflux. Add Dimethyl Sulfate (12.6 g, 100 mmol) dropwise over 60 minutes. Note: Strict stoichiometric control (1.0 eq) is vital to minimize di-methylation.

  • Reaction: Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting material (diol) is more polar; the di-methylated byproduct is less polar.[1] The target mono-ether appears in the middle.[1]

  • Workup: Cool to room temperature. Filter off inorganic salts.[1][2] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 10% NaOH (aq). The starting diol and product will dissolve (as phenoxides), while the di-methylated byproduct (neutral) remains insoluble and can be extracted with diethyl ether.[1]

  • Isolation: Acidify the aqueous layer with HCl (2M) to pH 2. Extract the precipitated phenol with Ethyl Acetate (3 x 50 mL).[1]

  • Crystallization: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Hexane/EtOAc to yield white needles.[1][2]

Alternative Route: Pd-Catalyzed Hydroxylation

For high-value applications requiring regioselective precision, the hydroxylation of 1-bromo-4-methoxy-2,5-dimethylbenzene using a Palladium catalyst (e.g., Pd₂(dba)₃) and a hydroxide source (KOH) has been demonstrated [1].[1][2] This method avoids the statistical mixture of methylation but requires more expensive precursors.[1][2]

Part 4: Visualization of Synthetic Pathways[1][2]

The following diagram illustrates the primary synthetic workflow and potential side reactions.

SynthesisPathwayStart2,5-Dimethylhydroquinone(CAS 615-90-7)IntermedReaction MixtureStart->Intermed MethylationReagentsReagents:Me2SO4 (1.0 eq)K2CO3, AcetoneRefluxReagents->IntermedProduct4-Methoxy-2,5-dimethylphenol(Target, ~60-70% Yield)Intermed->Product Major PathSideProduct1,4-Dimethoxy-2,5-dimethylbenzene(Over-methylation Byproduct)Intermed->SideProduct Minor Path (>1 eq Me2SO4)PurificationPurification:1. NaOH Wash (Removes Side Product)2. Acidification3. RecrystallizationProduct->Purification

Figure 1: Synthetic pathway for 4-Methoxy-2,5-dimethylphenol via controlled methylation.

Part 5: Applications & Reactivity

1. Quinone Synthesis: The compound is a direct precursor to 2,5-dimethyl-1,4-benzoquinone via oxidation (e.g., using CAN or Salcomine/O₂).[1] The methoxy group is hydrolyzed/oxidized to the carbonyl, while the phenolic OH is oxidized to the second carbonyl.[1][2]

2. Pharmaceutical Intermediates: Used as a scaffold for synthesizing lipophilic antioxidants and tocopherol analogs.[1][2] The steric bulk of the methyl groups adjacent to the oxygen functionalities mimics the substitution pattern found in Vitamin E (tocopherols).[1]

3. Safety & Handling (SDS Highlights):

  • Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2]

  • Handling: Wear nitrile gloves and safety goggles.[1][2] Avoid dust formation.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidative darkening (formation of quinones).[1]

References

  • Jones, G. A., et al. (2014).[1][2][3] "Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst." The Journal of Organic Chemistry, 79(10), 4697–4703.[1][2]

  • Sigma-Aldrich.[1][5] (n.d.). Product Specification: 2,5-Dimethylphenol derivatives. Retrieved from [1][2]

  • PubChem Database. (2025).[1][2][4][6][7] Compound Summary for CAS 4962-28-1. National Center for Biotechnology Information.[1][2] [1][2][8]

Methodological & Application

Application Notes and Protocols for Determining the Antioxidant Activity of 4-Methoxy-2,5-dimethylphenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antioxidant Profiling of Novel Phenolic Compounds

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism, but their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. Antioxidants are crucial molecules that can neutralize these harmful ROS, thereby mitigating cellular damage. Phenolic compounds, in particular, are a well-established class of antioxidants. The strategic modification of their chemical structure, such as the introduction of methoxy and dimethyl groups to a phenol, can significantly modulate their antioxidant potential. This guide focuses on providing a comprehensive suite of protocols for evaluating the antioxidant activity of 4-Methoxy-2,5-dimethylphenol and its derivatives, a class of compounds with promising therapeutic and industrial applications.

The antioxidant activity of a compound is not a singular property but rather a composite of various mechanisms, including the ability to donate a hydrogen atom, transfer an electron, or chelate metal ions. Consequently, a single assay is insufficient to provide a complete profile of a compound's antioxidant capacity. This document outlines a multi-assay approach, detailing both chemical-based and cell-based methods to provide a robust and biologically relevant assessment of your 4-Methoxy-2,5-dimethylphenol derivatives.

Foundational Principles of Antioxidant Activity Assays

The evaluation of antioxidant capacity can be broadly categorized into two main types of assays: those based on Hydrogen Atom Transfer (HAT) and those based on Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. The Oxygen Radical Absorbance Capacity (ORAC) assay is a prime example of a HAT-based method.

  • Single Electron Transfer (SET) based assays: In these assays, the antioxidant reduces an oxidant, which is typically a colored radical, leading to a color change. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are common SET-based methods.[1]

It is imperative for researchers to understand that while these chemical assays are invaluable for initial screening and structure-activity relationship studies, they do not fully replicate the complex environment within a living cell.[2] Therefore, complementing these in vitro assays with cell-based methods, such as the Cellular Antioxidant Activity (CAA) assay, is crucial for a more physiologically relevant assessment.[3]

Chemical-Based Antioxidant Activity Assays: Protocols and Mechanistic Insights

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used, rapid, and simple method to screen for the radical scavenging activity of compounds.[4][5] The principle lies in the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in the reduction of DPPH and a corresponding color change from violet to yellow. This change in absorbance is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store this solution in the dark at 4°C.

    • Prepare a working solution of DPPH by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[4]

    • Prepare a series of concentrations of your 4-Methoxy-2,5-dimethylphenol derivatives and a positive control (e.g., Trolox, ascorbic acid, or BHA) in a suitable solvent (e.g., methanol or ethanol).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of your sample or standard solution to 180 µL of the DPPH working solution.[6]

    • For the blank, add 20 µL of the solvent to 180 µL of the DPPH working solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.

    • Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant activity of the sample to that of Trolox.[7]

Causality Behind Experimental Choices: The use of methanol as a solvent is common due to the good solubility of both DPPH and many phenolic compounds. The 30-minute incubation time is a standard duration that allows for the reaction to reach a stable endpoint for many antioxidants.[4]

Diagram of DPPH Assay Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Working Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another popular method that measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[8] This assay is applicable to both hydrophilic and lipophilic antioxidants. The pre-formed ABTS•+ is a blue-green chromophore that is reduced by antioxidants to its colorless neutral form, and the change in absorbance is monitored.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8][9]

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

    • Prepare a series of concentrations of your 4-Methoxy-2,5-dimethylphenol derivatives and a positive control (e.g., Trolox) in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of your sample or standard solution to 190 µL of the diluted ABTS•+ solution.

    • For the blank, add 10 µL of the buffer to 190 µL of the diluted ABTS•+ solution.

    • Incubate the plate at room temperature for a set time (e.g., 6 minutes), protecting it from light.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results as TEAC.

Causality Behind Experimental Choices: The overnight incubation for ABTS•+ generation ensures the completion of the reaction between ABTS and potassium persulfate.[8] The use of a buffered solution at physiological pH (7.4) makes this assay more relevant to biological systems compared to the DPPH assay, which is typically performed in an organic solvent.

Diagram of ABTS Assay Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_gen Generate ABTS•+ (12-16h incubation) ABTS_dil Dilute ABTS•+ to Abs ~0.7 ABTS_gen->ABTS_dil Mix Mix Sample/Standard with ABTS•+ Solution ABTS_dil->Mix Sample_prep Prepare Sample & Standard Dilutions Sample_prep->Mix Incubate Incubate (e.g., 6 min) in the dark Mix->Incubate Measure_Abs Measure Absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50/TEAC Measure_Abs->Calculate

Caption: Workflow of the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10][11] This assay is based on the electron-donating ability of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm it to 37°C before use.

    • Prepare a series of concentrations of your 4-Methoxy-2,5-dimethylphenol derivatives and a standard (e.g., FeSO₄·7H₂O) in deionized water.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of your sample or standard solution to 190 µL of the FRAP reagent.

    • For the blank, add 10 µL of deionized water to 190 µL of the FRAP reagent.

    • Incubate the plate at 37°C for a set time (e.g., 4 to 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄·7H₂O standards.

    • Express the FRAP value of the samples in terms of ferrous iron equivalents (e.g., µM Fe(II)).

Causality Behind Experimental Choices: The acidic pH of 3.6 is crucial for the reduction of the Fe³⁺-TPZ complex.[12] The incubation at 37°C helps to accelerate the reaction.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13][14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a fluorescein stock solution (e.g., 4 µM) in 75 mM phosphate buffer (pH 7.4) and store it at 4°C, protected from light.[15]

    • Immediately before use, dilute the fluorescein stock solution to a working concentration (e.g., 1:500 dilution in 75 mM phosphate buffer).[15]

    • Prepare an AAPH solution (e.g., 75 mM) in 75 mM phosphate buffer (pH 7.4). Prepare this solution fresh daily.[15]

    • Prepare a series of concentrations of your 4-Methoxy-2,5-dimethylphenol derivatives and a standard (e.g., Trolox) in 75 mM phosphate buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of your sample or standard solution to 150 µL of the fluorescein working solution.[13][14]

    • Incubate the plate at 37°C for 30 minutes in the plate reader.[13][14][16]

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[13][14]

    • Immediately begin monitoring the fluorescence (excitation at 485 nm, emission at 520 nm) every 1-2 minutes for at least 60 minutes at 37°C.[16]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the blank, standards, and samples.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of the standards and samples.

    • Plot the net AUC of the standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the samples from the standard curve and express it as Trolox equivalents.

Causality Behind Experimental Choices: The use of a black microplate minimizes background fluorescence and light scattering. The pre-incubation step ensures that the samples and fluorescein reach thermal equilibrium before the reaction is initiated.

Cellular Antioxidant Activity (CAA) Assay: A Biologically Relevant Approach

The CAA assay measures the antioxidant activity of compounds within a cellular context, accounting for factors like cell uptake, metabolism, and localization.[3][17] It uses a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can prevent this oxidation.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in a 96-well, black, clear-bottom plate until confluent.[3][18]

  • Assay Procedure:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., PBS).[3]

    • Treat the cells with a solution containing both DCFH-DA and your 4-Methoxy-2,5-dimethylphenol derivative (or a standard like quercetin) for 1 hour at 37°C.[3]

    • Wash the cells to remove the treatment solution.[3]

    • Induce oxidative stress by adding an AAPH solution to the cells.[3]

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour at 37°C.[3]

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the control and treated wells.

    • Calculate the CAA units using the following formula:

      Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as quercetin equivalents (QE) by comparing the CAA units of the sample to a quercetin standard curve.

Causality Behind Experimental Choices: HepG2 cells are often used as they are a human liver cell line and the liver is a major site of metabolism.[3] The use of a cell-based assay provides a more accurate prediction of in vivo antioxidant activity.[17]

Diagram of Phenolic Antioxidant Mechanism:

Antioxidant_Mechanism Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) Stable_Radical Stable Phenoxy Radical (Ar-O•) Phenol->Stable_Radical Donates H• Neutral_Molecule Neutralized Molecule (RH) Radical->Neutral_Molecule Accepts H•

Caption: General mechanism of free radical scavenging by a phenolic antioxidant.

Data Presentation and Interpretation

For a comprehensive comparison of the antioxidant activities of your 4-Methoxy-2,5-dimethylphenol derivatives, it is recommended to summarize the quantitative data in a structured table.

Table 1: Comparative Antioxidant Activity of 4-Methoxy-2,5-dimethylphenol Derivatives

CompoundDPPH (IC50, µM)ABTS (TEAC)FRAP (µM Fe(II))ORAC (TEAC)CAA (QE)
Parent Compound
Derivative 1
Derivative 2
...
Trolox 1.01.0
Quercetin 1.0

Interpreting the Results:

  • A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity.

  • Higher TEAC, FRAP, and QE values indicate greater antioxidant capacity.

  • Discrepancies between the results of different assays are expected and can provide insights into the specific antioxidant mechanisms of your compounds. For instance, a compound that performs well in the FRAP assay but poorly in the DPPH assay may be a better electron donor than a hydrogen atom donor.

  • The CAA assay results are particularly important as they reflect the compound's activity in a biological system.

Conclusion

The systematic evaluation of the antioxidant activity of novel compounds like 4-Methoxy-2,5-dimethylphenol derivatives requires a multi-faceted approach. By employing a combination of chemical-based assays (DPPH, ABTS, FRAP, and ORAC) and a biologically relevant cell-based assay (CAA), researchers can obtain a comprehensive and reliable profile of their compounds' antioxidant potential. This detailed understanding is essential for guiding further drug development and for substantiating the claims of their therapeutic or industrial utility.

References

  • OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Cell Biolabs, Inc. Available at: [Link]

  • DPPH Radical Scavenging Assay - MDPI. Available at: [Link]

  • FRAP Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC. Available at: [Link]

  • (PDF) DPPH RADICAL SCAVENGING AND FOLIN-CIOCALTEU ASSAYS: SIMPLE AND RELIABLE METHODS TO QUANTIFY ANTIOXIDANT ACTIVITY AND TOTAL PHENOLIC CONTENT - ResearchGate. Available at: [Link]

  • Antioxidative and Antimicrobial Activities of Ethanol and Hot-Water Extracts from Quercus acuta - MDPI. Available at: [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay - Kamiya Biomedical Company. Available at: [Link]

  • ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives - MDPI. Available at: [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. Available at: [Link]

  • (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. Available at: [Link]

  • Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC. Available at: [Link]

  • CAA Antioxidant Assay Kit - Zen-Bio. Available at: [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4 - Agilent. Available at: [Link]

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones - ResearchGate. Available at: [Link]

  • antioxidant activity applying an improved abts radical cation decolorization assay - ResearchGate. Available at: [Link]

  • US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents.
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit - Cell Biolabs, Inc. Available at: [Link]

  • Phenolic Acid and Flavonoid Content Analysis with Antioxidant Activity Assessment in Chinese C. pi. Shen Honey - MDPI. Available at: [Link]

  • A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - MDPI. Available at: [Link]

  • Antioxidant potential using ORAC assay | BMG LABTECH. Available at: [Link]

  • Assessing Antioxidant and Prooxidant Activities of Phenolic Compounds † | Request PDF. Available at: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. Available at: [Link]

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC - NIH. Available at: [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence) - Cell Biolabs, Inc. Available at: [Link]

  • 2,5-xylenol, 95-87-4 - The Good Scents Company. Available at: [Link]

  • Ferric reducing anti-oxidant power assay in plant extract - ResearchGate. Available at: [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements - ResearchGate. Available at: [Link]

  • A Modification of the ABTS• Decolorization Method and an Insight into Its Mechanism - MDPI. Available at: [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity - Protocols.io. Available at: [Link]

  • DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1 - ResearchGate. Available at: [Link]

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Application Note: A Detailed Protocol for the Synthesis of p-Xyloquinone via Oxidative Demethylation of 4-Methoxy-2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of p-xyloquinone, a valuable compound in organic synthesis, through the oxidation of 4-Methoxy-2,5-dimethylphenol. The protocol leverages Ceric Ammonium Nitrate (CAN) as a potent and selective oxidizing agent. This document provides an in-depth exploration of the underlying reaction mechanism, a meticulously detailed experimental protocol, and critical safety considerations. Designed for researchers and professionals in chemical synthesis and drug development, this note emphasizes the rationale behind procedural steps to ensure reproducibility and high-yield outcomes.

Introduction and Scientific Context

Quinones are a class of organic compounds that are central to both biological processes, such as cellular respiration, and industrial applications, including dye manufacturing and pharmaceutical development.[1] p-Xyloquinone (2,5-dimethyl-p-benzoquinone) serves as a key building block in the synthesis of more complex molecules. The transformation of substituted phenols into quinones is a fundamental reaction in organic chemistry.[2]

This application note focuses on a robust and efficient method for preparing p-xyloquinone by the oxidative demethylation of 4-Methoxy-2,5-dimethylphenol. The chosen reagent, Ceric Ammonium Nitrate (CAN), is a powerful one-electron oxidizing agent particularly effective for the oxidation of phenols, hydroquinones, and their ether derivatives to quinones.[2][3] The reaction is typically fast, clean, and proceeds under mild conditions, making it a preferred method in many laboratory settings.[3]

Mechanistic Rationale: The Role of Ceric Ammonium Nitrate

The conversion of 4-Methoxy-2,5-dimethylphenol to p-xyloquinone is more than a simple oxidation; it involves an oxidative demethylation. The Ce(IV) ion in CAN is the active oxidant, which is reduced to Ce(III) during the reaction. This transformation is visually apparent as the vibrant orange color of the Ce(IV) solution fades to a pale yellow upon reduction.[2]

The proposed mechanism proceeds through the following key stages:

  • Formation of a Radical Cation: The electron-rich phenol attacks the Ce(IV) center, initiating a single-electron transfer (SET) to generate a phenol radical cation and Ce(III).

  • Nucleophilic Attack: A molecule of water, present in the reaction medium, acts as a nucleophile and attacks the carbon atom bearing the methoxy group.

  • Elimination and Tautomerization: Subsequent loss of a proton and the methanol molecule, facilitated by further oxidation steps, leads to the formation of the final p-xyloquinone product.

This mechanistic pathway underscores the importance of an aqueous co-solvent to facilitate the nucleophilic attack required for demethylation.

G cluster_start Starting Material cluster_reagents Reagents cluster_steps Reaction Mechanism cluster_product Product cluster_byproduct Byproducts start 4-Methoxy-2,5-dimethylphenol step1 Single Electron Transfer (SET) start->step1 CAN Ceric Ammonium Nitrate (CAN) Ce(IV) CAN->step1 Oxidant H2O Water (H₂O) step2 Nucleophilic Attack by H₂O H2O->step2 Nucleophile step1->step2 Forms Radical Cation CeIII Ce(III) step1->CeIII step3 Elimination of Methanol step2->step3 step4 Final Oxidation step3->step4 Intermediate Formation MeOH Methanol step3->MeOH product p-Xyloquinone step4->product

Caption: Oxidative Demethylation Mechanism using CAN.

Detailed Experimental Protocol

This protocol is designed for the reliable synthesis of p-xyloquinone on a laboratory scale. The causality behind key steps, such as temperature control and sequential addition, is explained to ensure a self-validating and reproducible workflow.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.Notes
4-Methoxy-2,5-dimethylphenol152.192953-63-1Starting material
Ceric Ammonium Nitrate (CAN)548.2216774-21-3Oxidizing agent[4]
Acetonitrile (MeCN)41.0575-05-8Reaction solvent
Deionized Water (H₂O)18.027732-18-5Co-solvent
Dichloromethane (DCM)84.9375-09-2Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9Drying agent
Silica Gel (for chromatography)60.087631-86-9Stationary phase for purification

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates and chamber

Step-by-Step Synthesis Procedure
  • Preparation of Substrate Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.52 g (10.0 mmol) of 4-Methoxy-2,5-dimethylphenol in 50 mL of acetonitrile. Stir the solution until the starting material is completely dissolved.

  • Preparation of Oxidant Solution: In a separate 100 mL beaker, dissolve 12.06 g (22.0 mmol, 2.2 equivalents) of Ceric Ammonium Nitrate (CAN) in 50 mL of deionized water. The resulting solution will have a deep orange color.

    • Experimental Rationale: Using a slight excess of CAN ensures the complete conversion of the starting material. The acetonitrile/water solvent system is crucial as it solubilizes both the organic phenol substrate and the inorganic CAN oxidant.

  • Reaction Execution:

    • Cool the flask containing the phenol solution to 0 °C using an ice-water bath.

    • Transfer the CAN solution to a dropping funnel and add it dropwise to the stirred phenol solution over approximately 30-45 minutes.

    • Causality Note: Slow, dropwise addition at low temperature is critical to control the exothermic nature of the oxidation and to minimize the formation of potential side products.

    • Upon addition, the reaction mixture will turn a dark color before gradually becoming yellow. The disappearance of the orange color of Ce(IV) indicates its consumption.[2]

  • Reaction Monitoring and Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water and 100 mL of dichloromethane (DCM).

    • Shake the funnel vigorously and allow the layers to separate. The organic product will be in the lower DCM layer.

    • Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine the organic extracts and wash them with 100 mL of saturated sodium chloride solution (brine).

    • Self-Validation: The washing steps are essential to remove residual inorganic salts (including the Ce(III) byproduct) and any remaining acetonitrile from the organic phase.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure p-xyloquinone as a bright yellow crystalline solid.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Final Product prep_phenol Dissolve 4-Methoxy-2,5-dimethylphenol in Acetonitrile reaction_setup Cool Phenol Solution to 0°C prep_phenol->reaction_setup prep_can Dissolve CAN in Water addition Slow, Dropwise Addition of CAN Solution prep_can->addition reaction_setup->addition stir Stir at 0°C & Monitor by TLC addition->stir quench Add Water & Extract with DCM stir->quench wash Wash Combined Organic Layers quench->wash dry Dry with MgSO₄ & Evaporate wash->dry purify Purify by Column Chromatography dry->purify product Pure p-Xyloquinone purify->product

Caption: Step-by-step experimental workflow for p-xyloquinone synthesis.

Safety and Handling Precautions

Researcher safety is paramount. Adherence to the following guidelines is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves.[4]

  • Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of solvent vapors and dust.[4]

  • Ceric Ammonium Nitrate (CAN): CAN is a strong oxidizing agent and can cause skin and eye irritation.[5] It may intensify fire if it comes into contact with combustible materials.[4][6] Keep away from organic materials, reducing agents, and heat sources.[7]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Avoid contact with skin and inhalation of vapors.

  • Waste Disposal: Dispose of all chemical waste, including solvents and aqueous waste containing cerium salts, in appropriately labeled hazardous waste containers according to institutional and local regulations.[6]

References

  • Kim, J., Battsengel, O., Liu, Y., & Chae, J. (2015). General Procedure A. Bulletin of the Korean Chemical Society, 36(12), 2833-2840.
  • Hewgill, F. R., & Lee, S. L. (1968). Oxidation of alkoxyphenols. Part XV. Autoxidation of 2- and 3-mono- and 2,5-di-t-butyl-4-methoxyphenol and related compounds. Journal of the Chemical Society C: Organic.
  • Vogt, L. H., Wirth, J. G., & Finkbeiner, H. L. (1969). Salcomine-catalyzed oxidations of some phenols: A new method for the preparation of a number of para-benzoquinones. The Journal of Organic Chemistry, 34(1), 273-276. [Link]

  • CN101205174A - Method for preparing p-alkoxy phenol.
  • Safety Data Sheet: Cerium(IV)
  • Chang, M. Y., Chen, H. Y., & Chen, Y. J. (2007). Nitrophenol Derivatives Oxidized by Cerium(IV) Ammonium Nitrate (CAN) and Their Cytotoxicity. Journal of the Chinese Chemical Society, 54(4), 1033-1042. [Link]

  • vibzz lab. (2021). p-Benzoquinone (1,4 benzoquinone) : Organic synthesis. YouTube. [Link]

  • Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone. ResearchGate. [Link]

  • Ceric ammonium nitrate. Wikipedia. [Link]

  • Synthesis and biological activities of local anesthetics. PubMed Central. [Link]

  • Synthesis of polycyclic aromatic quinones by continuous flow electrochemical oxidation. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of ploy(p-methoxyphenol) and evaluation of its antioxidation behavior as an antioxidant in several ester oils. ResearchGate. [Link]

  • SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Jetir.Org. [Link]

  • Can phenol be detected with a ceric ammonium nitrate test? Chemistry Stack Exchange. [Link]

  • Nitration of Phenol, Cresol, and Anisole Using Ceric Ammonium Nitrate Supported on a Clay and on a Pillared Clay. ResearchGate. [Link]

  • Salcomine. Wikipedia. [Link]

  • ChemInform Abstract: Synthesis of 1,4-Benzoquinone by Oxidation of Phenol with Manganese Dioxide in the Presence of Aniline. ResearchGate. [Link]

  • Cerric Ammonium Nitrate (CAN), Organic chemistry, Oxidizing agent Oxidizing properties, agent. YouTube. [Link]

  • 4-METHOXYPHENOL. Ataman Kimya. [Link]

  • Electrooxidation of Aqueous p Methoxyphenol on Lead Oxide Electrodes. ResearchGate. [Link]

  • Duff reaction using 4-methoxyphenol. Reddit. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PubMed Central. [Link]

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Application Notes and Protocols for the Extraction of 4-Methoxy-2,5-dimethylphenol from Essential Oils

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-2,5-dimethylphenol, a substituted phenolic compound, is a molecule of significant interest due to its potential applications in the pharmaceutical, fragrance, and flavor industries. Its structural similarity to other bioactive phenols suggests its potential as a valuable synthetic precursor or active ingredient. While it can be synthesized chemically, its presence in various natural sources, particularly essential oils, offers a promising avenue for extraction from renewable botanical matrices. The efficient and selective extraction of this compound is paramount for its downstream applications, requiring robust and optimized protocols.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the extraction, purification, and analysis of 4-Methoxy-2,5-dimethylphenol from essential oil sources. It delineates the underlying principles of various extraction methodologies, offers detailed, field-proven protocols, and outlines analytical techniques for quantification and qualification.

Physicochemical Properties of 4-Methoxy-2,5-dimethylphenol

A thorough understanding of the physicochemical properties of the target analyte is fundamental to designing an effective extraction and purification strategy. The properties of 4-Methoxy-2,5-dimethylphenol are summarized below. It is important to note that experimental data for this specific compound is sparse, and some values are estimated based on its structural analogue, 2,5-dimethylphenol.

PropertyValueSource
Chemical Formula C₉H₁₂O₂N/A
Molecular Weight 152.19 g/mol N/A
Appearance White to off-white crystalline solid (expected)[1][2]
Boiling Point ~211-212 °C (for 2,5-dimethylphenol)[1][3]
Melting Point ~75-77 °C (for 2,5-dimethylphenol)[1][3]
Solubility Slightly soluble in water; Soluble in organic solvents like ethanol, methanol, and diethyl ether.[2][4]
pKa ~10.22 (for 2,5-dimethylphenol)[3][4]
logP (o/w) ~2.33 (for 2,5-dimethylphenol)[2]

Note: The properties of the parent compound, 2,5-dimethylphenol, are provided as a close approximation. The addition of a methoxy group will influence these values, likely increasing the boiling point and altering the solubility profile.

Part 1: Extraction Methodologies - A Comparative Analysis

The choice of extraction method is a critical decision that impacts yield, purity, cost, and environmental footprint. For phenolic compounds like 4-Methoxy-2,5-dimethylphenol from a complex matrix such as essential oils, several techniques can be considered.

Steam Distillation

Principle: This technique leverages the volatility of the target compound. Steam is passed through the plant material, causing the volatile essential oils, including 4-Methoxy-2,5-dimethylphenol, to vaporize. The vapor mixture is then condensed and collected.

  • Expertise & Experience: Steam distillation is a classic and widely used method in the essential oil industry due to its simplicity and the use of water as a non-toxic solvent. However, the high temperatures involved can potentially lead to the degradation of thermally labile compounds. The efficiency of extraction is dependent on the steam flow rate, distillation time, and the physical state of the plant material.

Solvent Extraction (Maceration/Soxhlet)

Principle: This method relies on the differential solubility of the target compound in a specific solvent. The plant material is soaked in a solvent (maceration) or continuously washed with a hot solvent (Soxhlet extraction), allowing the 4-Methoxy-2,5-dimethylphenol to dissolve into the solvent phase.

  • Expertise & Experience: The key to successful solvent extraction is the selection of an appropriate solvent. Given the phenolic nature of the target, polar organic solvents like ethanol or methanol are often effective. The moderate polarity of 4-Methoxy-2,5-dimethylphenol also suggests that solvents like ethyl acetate could be suitable. Soxhlet extraction offers higher efficiency than simple maceration due to the continuous flow of fresh, hot solvent, but the prolonged exposure to heat can be a drawback.

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most common solvent used. Its solvating power can be finely tuned by altering the pressure and temperature.

  • Expertise & Experience: SFE is considered a "green" technology as CO₂ is non-toxic, non-flammable, and easily removed from the final product. The selectivity of SFE is a significant advantage, allowing for the targeted extraction of specific compounds by optimizing the extraction parameters. For moderately polar compounds like phenols, a polar co-solvent such as ethanol is often added to the scCO₂ to enhance extraction efficiency.

Comparative Summary of Extraction Techniques
FeatureSteam DistillationSolvent ExtractionSupercritical Fluid Extraction (SFE)
Principle VolatilityDifferential SolubilityTunable Solvation
Selectivity ModerateLow to ModerateHigh
Efficiency ModerateHighHigh
Operating Temp. High (~100 °C)Variable (Room Temp to Boiling Point)Mild (e.g., 40-60 °C)
Solvent WaterOrganic Solvents (e.g., Ethanol, Hexane)Supercritical CO₂ (+/- co-solvent)
Cost Low (equipment)Low to ModerateHigh (initial investment)
Environmental Impact LowHigh (solvent disposal)Low

Part 2: Detailed Experimental Protocols

Based on its accessibility and high efficiency, this section provides a detailed protocol for solvent extraction followed by purification .

Protocol 1: Extraction via Maceration

Objective: To extract 4-Methoxy-2,5-dimethylphenol from dried plant material.

Materials:

  • Dried essential oil-bearing plant material (e.g., ground leaves, flowers)

  • Ethanol (95% or absolute)

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Sample Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it into a 2 L Erlenmeyer flask.

    • Add 1 L of 95% ethanol to the flask (solid-to-solvent ratio of 1:10 w/v).

    • Seal the flask and place it on a magnetic stirrer.

    • Stir the mixture at room temperature for 24 hours.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • Wash the residue with an additional 200 mL of ethanol to ensure maximum recovery of the extract.

  • Solvent Evaporation:

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 40-50 °C under reduced pressure until the ethanol is completely removed.

  • Yield Calculation:

    • Weigh the resulting crude extract and calculate the extraction yield.

Protocol 2: Purification by Liquid-Liquid Extraction

Objective: To partition the 4-Methoxy-2,5-dimethylphenol from the crude extract into an organic solvent, leaving behind more polar impurities.

Materials:

  • Crude extract from Protocol 1

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Separatory funnel (1 L)

Procedure:

  • Dissolution: Dissolve the crude extract in 100 mL of deionized water.

  • Extraction:

    • Transfer the aqueous solution to a 1 L separatory funnel.

    • Add 100 mL of ethyl acetate and shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and collect the upper organic layer.

    • Repeat the extraction of the aqueous layer twice more with 100 mL portions of ethyl acetate.

  • Washing:

    • Combine the organic extracts and wash with 100 mL of saturated sodium bicarbonate solution to remove acidic impurities.

    • Wash the organic layer with 100 mL of saturated brine solution to remove any remaining water-soluble components.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the dried solution and concentrate it using a rotary evaporator to obtain the purified extract.

Experimental Workflow Diagram

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification s1 Dried Plant Material s2 Grinding s1->s2 s3 Maceration with Ethanol s2->s3 s4 Filtration s3->s4 s5 Solvent Evaporation (Rotary Evaporator) s4->s5 p1 Crude Extract s5->p1 Proceed to Purification p2 Liquid-Liquid Extraction (Ethyl Acetate/Water) p1->p2 p3 Washing Steps (NaHCO3, Brine) p2->p3 p4 Drying & Concentration p3->p4 p5 Purified Extract p4->p5

Caption: Workflow for the extraction and purification of 4-Methoxy-2,5-dimethylphenol.

Part 3: Analytical Quantification and Identification

Accurate analysis of the final extract is crucial for determining the concentration and confirming the identity of 4-Methoxy-2,5-dimethylphenol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

Protocol 3: Quantification by HPLC-UV

Objective: To determine the concentration of 4-Methoxy-2,5-dimethylphenol in the purified extract.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 275 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-Methoxy-2,5-dimethylphenol standard (1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the purified extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 4-Methoxy-2,5-dimethylphenol in the sample by interpolating its peak area on the calibration curve.

Protocol 4: Identification by GC-MS

Objective: To confirm the identity of 4-Methoxy-2,5-dimethylphenol and identify other volatile components in the extract.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Oven Program Start at 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40-400 amu

Procedure:

  • Sample Preparation: Dilute the purified extract in a suitable solvent like dichloromethane or methanol to a final concentration of approximately 100 µg/mL.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Identification: Identify the 4-Methoxy-2,5-dimethylphenol peak by comparing its retention time and mass spectrum with a reference standard or a library database (e.g., NIST).

Analytical Workflow Diagram

Analytical_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Purified Extract h1 Prepare Standards & Sample Solutions start->h1 g1 Prepare Sample Solution start->g1 h2 Inject into HPLC-UV h1->h2 h3 Generate Calibration Curve h2->h3 h4 Quantify Compound h3->h4 g2 Inject into GC-MS g1->g2 g3 Compare Retention Time & Mass Spectrum g2->g3 g4 Confirm Identity g3->g4

Caption: Workflow for the analytical quantification and identification of the target compound.

Part 4: Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Organic Solvents (Ethanol, Methanol, Ethyl Acetate, Dichloromethane): These solvents are flammable and can be harmful if inhaled or absorbed through the skin. Ensure all sources of ignition are absent when working with these solvents. Consult the specific SDS for each solvent before use.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

References

  • The Good Scents Company. 2,5-xylenol, 95-87-4. Available at: [Link]

  • Rhodium.ws. Synthesis of 4-Methoxyphenol. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 4-Methoxyphenol. Available at: [Link]

  • PubChem. 2,5-Dimethylphenol. Available at: [Link]

  • Wikipedia. Xylenol. Available at: [Link]

  • Google Patents. CN104761435A - Preparation method of 3,5-dimethylphenol.
  • Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available at: [Link]

  • Google Patents. CN108047001B - A kind of method of synthesizing 2,5-dimethylphenol.
  • PrepChem.com. Preparation of 4-methoxyphenol. Available at: [Link]

Sources

Troubleshooting & Optimization

Separating 4-Methoxy-2,5-dimethylphenol from starting material 2,5-xylenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Methoxy-2,5-dimethylphenol

Subject: Separation of 4-Methoxy-2,5-dimethylphenol (Product) from 2,5-Dimethylphenol (Starting Material) Case ID: PUR-PHEN-084 Applicable For: Organic Synthesis, Medicinal Chemistry, Vitamin E Analog Development[1][2]

Diagnostic & Triage: Why is this separation difficult?

Before attempting purification, it is critical to understand the physicochemical landscape of your mixture.[1][2] You are separating a dimethylphenol (Starting Material, SM) from a methoxy-dimethylphenol (Product).

Feature2,5-Dimethylphenol (SM)4-Methoxy-2,5-dimethylphenol (Product)Impact on Separation
Structure

Phenol core, 2 methyls

Phenol core, 2 methyls, 1 methoxy 
Structural similarity leads to co-crystallization issues.[1][2]
Acidity (pKa) ~10.4~10.6 - 10.8 (Est.)[1][2]Critical Warning: Both are weak acids.[1][2] You cannot separate them using simple NaOH extraction.[1][2]
Polarity Low (Lipophilic)Moderate (Dipole from -OMe)Chromatography is effective. SM elutes significantly earlier.[1][2]
Volatility High (Steam Volatile)Low to ModerateSteam distillation is a viable "pre-cleaning" step.[1][2]
State Solid (mp 75-77 °C)Solid (mp >100 °C typically)Recrystallization is possible but prone to "oiling out" if SM > 10%.[1][2]

Troubleshooting Guides & Protocols

Scenario A: "I have a crude solid, but it's sticky/oily and smells strongly of xylenol."

Diagnosis: High residual Starting Material (SM) content (>15%).[1][2] The lower melting point of the SM is depressing the melting point of your product (eutectic mixture formation).[1][2] Recommended Protocol: Steam Distillation Scavenge [1][2]

  • Logic: 2,5-xylenol is steam volatile; the heavier methoxy derivative is largely non-volatile under steam conditions.[1][2] This removes the bulk of the impurity without column chromatography.[1][2]

Step-by-Step:

  • Suspend the crude mixture in water (approx. 10 mL per gram of crude).

  • Heat to boiling and pass steam through the mixture (or simply distill water out of the flask, replenishing as needed).

  • Observation: The distillate will be cloudy/milky (containing 2,5-xylenol).[1][2]

  • Continue until the distillate runs clear.

  • Cool the reaction flask. The product should solidify as a precipitate.[1][2]

  • Filter the solid product.[1][2][3] Dry under vacuum.[1][2][3]

Scenario B: "The spots are overlapping on TLC."

Diagnosis: Incorrect solvent system.[1][2] Simple Hexane/EtOAc mixtures often fail to resolve phenolic methyl ethers from their parent phenols due to "tailing."[1][2] Recommended Protocol: Toluene-Based Chromatography [1][2]

  • Logic: Toluene provides π-π interactions with the aromatic rings, often resolving methylated phenols better than aliphatic solvents.[1][2]

Optimization:

  • TLC Mobile Phase: Try Toluene:Ethyl Acetate (95:5) or Dichloromethane:Hexane (1:1) .[1][2]

  • Visualization: Use Anisaldehyde stain (excellent for methoxy groups) or Ferric Chloride (

    
    ) stain (phenols turn purple/blue).[1][2]
    
    • Note: The product (methoxy-phenol) often gives a distinct color shift compared to the starting xylenol with

      
       due to the electron-donating methoxy group altering the complex.[1][2]
      
Scenario C: "I need >99% purity for biological assays."

Recommended Protocol: Recrystallization from Non-Polar Solvent

  • Logic: 2,5-xylenol is highly soluble in cold hexanes/heptane.[1][2] The more polar 4-methoxy derivative is less soluble.[1][2]

Step-by-Step:

  • Dissolve crude solid in minimal boiling Heptane (or Hexanes).

  • If it does not dissolve completely, add small amounts of Toluene dropwise until clear.[1][2]

  • Allow to cool very slowly to room temperature.

  • Crucial Step: If oiling occurs, reheat and add a seed crystal of pure product.

  • Cool to 0°C. Filter and wash with cold pentane.[1][2]

Decision Logic (Visualized)

Use the following logic flow to determine the best purification route based on your current purity and scale.

PurificationLogic Start Crude Reaction Mixture (Product + 2,5-Xylenol) CheckSM Check SM Content (via H-NMR or TLC) Start->CheckSM HighSM SM > 15% CheckSM->HighSM LowSM SM < 15% CheckSM->LowSM Steam Steam Distillation (Remove Volatile Xylenol) HighSM->Steam Bulk Removal Recryst Recrystallization (Solvent: Heptane/Toluene) LowSM->Recryst If Solid & >5g Column Flash Chromatography (Gradient: Hex -> 10% EtOAc) LowSM->Column If Oil or <1g Steam->CheckSM Re-evaluate Final Pure 4-Methoxy-2,5-dimethylphenol Recryst->Final Column->Final

Caption: Figure 1. Decision matrix for purification based on residual starting material (SM) load.

Frequently Asked Questions (FAQs)

Q: Can I use NaOH extraction to remove the starting material? A: No. Both compounds are phenols with pKa values near 10.[1][2]5. Washing with NaOH will deprotonate both compounds, pulling them both into the aqueous layer.[1][2] Washing with weak base (


) will leave both in the organic layer.[1][2] Acid/Base extraction is ineffective here.[1][2]

Q: My product turned pink/brown during drying. What happened? A: Electron-rich phenols (like your product) are prone to air oxidation, forming quinones.[1][2]

  • Fix: Dry under vacuum in the dark.[1][2] If the color is severe, wash the dissolved compound with a sodium dithionite (

    
    ) solution (reducing agent) before re-isolating.[1][2]
    

Q: What are the specific NMR shifts to look for? A:

  • 2,5-Xylenol: Two methyl singlets (~2.2 ppm), aromatic protons (3H).[1][2]

  • Product: Two methyl singlets (~2.1-2.2 ppm), One methoxy singlet (~3.7 ppm) , aromatic protons (2H, singlets if para to each other).[1][2]

  • Tip: Monitor the disappearance of the aromatic proton at the 4-position (which is substituted by -OMe in the product).[1][2]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General protocols for phenol purification and steam distillation). [1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 7267, 2,5-Dimethylphenol. Retrieved from .[1][2]

  • Sigma-Aldrich. (2024).[1][2][4] Safety Data Sheet: 2,5-Dimethylphenol. (Physical property verification). [1][2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Specific solvent systems for alkylphenols).

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 4-Methoxy-2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-Methoxy-2,5-dimethylphenol (also referred to as 2,5-Dimethyl-4-methoxyphenol) represents a critical intermediate in the synthesis of specialized antioxidants and pharmaceutical pharmacophores.[1] In drug development, verifying the regiochemistry of this compound is paramount, particularly to distinguish it from its symmetric isomer, 4-Methoxy-2,6-dimethylphenol, and its metabolic precursor, 2,5-Dimethylphenol.

This guide moves beyond basic spectral listing. It provides a comparative analytical framework to definitively validate the structure of 4-Methoxy-2,5-dimethylphenol, emphasizing the differentiation of substitution patterns through spin-spin coupling analysis and solvent-dependent chemical shift behaviors.[1]

Theoretical Framework: The "Fingerprint" Logic

To validate 4-Methoxy-2,5-dimethylphenol, one must understand the specific shielding and deshielding effects induced by the interplay of the hydroxyl (-OH), methoxy (-OMe), and methyl (-CH3) groups on the aromatic ring.

The Regiochemical Challenge

The core challenge in synthesizing this compound is often regioselectivity. A standard Friedel-Crafts alkylation or oxidation sequence can yield mixtures.

  • Target: 4-Methoxy-2,5-dimethylphenol (Asymmetric).[1]

  • Primary Impurity/Isomer: 4-Methoxy-2,6-dimethylphenol (Symmetric).[1]

  • Precursor: 2,5-Dimethylphenol (Lacks -OMe).

Predicted Spectral Features (Target Molecule)

Based on substituent additivity rules (Curphy-Morrison) and empirical data from analogous phenolic systems:

  • Aromatic Region (6.0 – 7.0 ppm):

    • The target molecule has protons at positions C3 and C6 .

    • C3-H: Located between a Methyl (C2) and Methoxy (C4).

    • C6-H: Located between a Methyl (C5) and Hydroxyl (C1).

    • Key Diagnostic: Because C3 and C6 are para to each other and blocked by substituents at all ortho positions, these protons appear as two distinct singlets . (Note: Weak para-coupling,

      
       Hz, is usually unresolved on standard 300/400 MHz instruments).
      
  • Aliphatic Region:

    • Methoxy (-OCH3): Strong singlet, typically 3.70 – 3.80 ppm.

    • Methyls (-CH3): Two singlets (or very closely spaced signals) around 2.10 – 2.25 ppm.

Comparative Analysis: Target vs. Alternatives

The following table synthesizes data to allow for rapid "Go/No-Go" decision-making during spectral analysis.

Table 1: Spectral Differentiation Matrix (400 MHz, CDCl3)
FeatureTarget: 4-Methoxy-2,5-dimethylphenol Isomer: 4-Methoxy-2,6-dimethylphenol Precursor: 2,5-Dimethylphenol
Symmetry Asymmetric Symmetric (Plane through C1-C4)Asymmetric
Aromatic Protons 2 distinct Singlets (1H each)1 Singlet (Integrates to 2H)Multiplets (d, s, or dd)
Coupling (

)
Unresolved (Singlets)None (Equivalent)Visible Ortho/Meta coupling (

Hz)
Methoxy (-OCH3) Singlet (~3.75 ppm)Singlet (~3.75 ppm)Absent
Methyl Groups 2 distinct singlets (or overlapping)1 strong singlet (6H)2 distinct singlets
Phenolic -OH Broad singlet (variable)Broad singlet (variable)Broad singlet (variable)

Critical Insight: The most robust differentiator is the aromatic region. If you observe a doublet, you likely have unreacted precursor. If you observe a single aromatic signal integrating to 2 protons, you have synthesized the wrong isomer (2,6-dimethyl).

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow this self-validating protocol.

Sample Preparation

Solvent choice critically affects the visibility of the phenolic proton and the resolution of the aromatic signals.

  • Primary Solvent: Chloroform-d (CDCl3) [1]

    • Why: Provides the sharpest resolution for non-exchangeable protons.

    • Reference: Residual CHCl3 at 7.26 ppm.

  • Secondary Solvent (Validation): DMSO-d6

    • Why: If the -OH signal is broadened into the baseline in CDCl3 due to exchange, DMSO-d6 forms a hydrogen bond, sharpening the -OH peak and shifting it downfield (~8.5 - 9.0 ppm), allowing for integration.

    • Reference: Residual DMSO at 2.50 ppm.[2]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of methyl groups with shorter T1 relaxation times.

  • Relaxation Delay (D1):

    
     seconds. (Crucial for quantitative integration of the ratio between the single aromatic protons and the methyl protons).
    
  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Temperature: 298 K (25°C).

Structural Elucidation Workflow

The following logic tree illustrates the decision-making process for confirming the structure of 4-Methoxy-2,5-dimethylphenol.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_OMe Is -OCH3 peak present? (~3.75 ppm) Start->Check_OMe Precursor Result: Precursor (2,5-Dimethylphenol) Check_OMe->Precursor No Check_Aromatic Analyze Aromatic Region (6.0 - 7.0 ppm) Check_OMe->Check_Aromatic Yes Check_Aromatic->Precursor Multiplets (d/dd) Isomer_Sym Result: Symmetric Isomer (4-Methoxy-2,6-dimethylphenol) Check_Aromatic->Isomer_Sym 1 Singlet (2H) Target_Conf Result: TARGET CONFIRMED (4-Methoxy-2,5-dimethylphenol) Check_Aromatic->Target_Conf 2 Distinct Singlets (1H each)

Figure 1: Decision tree for structural verification of 4-Methoxy-2,5-dimethylphenol based on 1H NMR spectral features.

Detailed Spectral Assignment (Target)

Compound: 4-Methoxy-2,5-dimethylphenol Solvent: CDCl3 (Referenced to 7.26 ppm)[1]

PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
OH Hydroxyl4.50 – 5.50Broad Singlet1HExchangeable; shift is concentration/temp dependent.[1]
C3-H Aromatic6.55 – 6.65Singlet1HShielded by ortho-OMe; Deshielded by meta-OH.[1]
C6-H Aromatic6.15 – 6.25Singlet1HShielded by ortho-OH; Shielded by para-OMe.[1]
C4-OMe Methoxy3.75Singlet3HCharacteristic methoxy on aromatic ring.[1]
C2-Me Methyl2.18Singlet3HAromatic methyl.[1]
C5-Me Methyl2.15Singlet3HAromatic methyl.[1]

*Note: Exact aromatic shifts may vary by ±0.05 ppm depending on concentration. C6-H is typically upfield of C3-H due to the stronger ortho-shielding effect of the hydroxyl group compared to the methoxy group.[1]

Mechanistic Insight: Solvent Effects

When switching from CDCl3 to DMSO-d6, expect the phenolic -OH to shift downfield to ~8.8 ppm and become a sharp singlet (or doublet if coupling to C2/C6 is resolved, though rare in this substitution pattern). This confirms the presence of the free phenol, distinguishing it from potential etherified byproducts (e.g., anisole derivatives).

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. Available at: [Link]

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). "Spectral Database for Organic Compounds (SDBS)." (Used for baseline substituent effect verification). Available at: [Link]

Sources

Deconstructing the 4-Methoxy-2,5-dimethylphenol Structure for IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characteristic IR Absorption Peaks of 4-Methoxy-2,5-dimethylphenol: A Comparative Analysis for Researchers

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and pharmaceutical development, providing a unique molecular fingerprint based on the vibrational modes of a compound's functional groups. For scientists working with complex substituted phenols, a precise understanding of their IR spectra is crucial for structural elucidation, reaction monitoring, and quality control. This guide offers a detailed examination of the characteristic IR absorption peaks of 4-Methoxy-2,5-dimethylphenol, grounded in the principles of vibrational spectroscopy.

We will deconstruct the molecule's spectrum by analyzing its constituent functional groups—hydroxyl, methoxy, methyl, and the substituted aromatic ring. By comparing its spectral features with those of simpler, structurally related compounds such as phenol and 2,5-dimethylphenol, this guide provides a framework for identifying the unique contributions of each substituent. This comparative approach not only facilitates the interpretation of the target molecule's spectrum but also enhances the researcher's ability to analyze other polysubstituted aromatic compounds.

The vibrational characteristics of 4-Methoxy-2,5-dimethylphenol are a composite of its individual functional groups, each influenced by its position on the aromatic ring. The key structural components are:

  • Phenolic Hydroxyl (-OH) Group: This group is responsible for a very characteristic, often broad, absorption band due to its stretching vibration and is highly sensitive to hydrogen bonding.

  • Aromatic Methoxy (-OCH₃) Group: This ether linkage introduces distinct C-O stretching vibrations and aliphatic C-H stretches from its methyl component.

  • Aliphatic Methyl (-CH₃) Groups: The two methyl groups attached to the ring contribute their own specific C-H stretching and bending vibrations.

  • Tetrasubstituted Benzene Ring: The aromatic ring itself gives rise to several characteristic absorptions, including C-H stretching, C=C in-ring stretching, and out-of-plane (oop) C-H bending vibrations that are indicative of the substitution pattern.

The interplay of these groups dictates the final appearance of the IR spectrum.

Analysis of Key Spectral Regions and Vibrational Modes

The IR spectrum can be broadly divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). While the fingerprint region contains a complex set of absorptions unique to the entire molecule, the functional group region allows for the clear identification of specific structural motifs.[1]

A. The O-H and C-H Stretching Region (3600–2850 cm⁻¹)
  • Hydroxyl (O-H) Stretch: Phenols exhibit a prominent O-H stretching absorption. In a condensed phase (solid or liquid film), intermolecular hydrogen bonding causes this peak to become broad and appear in the range of 3550–3200 cm⁻¹.[1][2] This broadness is a hallmark of hydrogen-bonded hydroxyl groups and distinguishes it from the sharp, free O-H stretch seen near 3600 cm⁻¹ in dilute, non-polar solutions.[3] For 4-Methoxy-2,5-dimethylphenol, a strong, broad band is expected in this region.

  • Aromatic C-H Stretch: Vibrations from C-H bonds on the benzene ring typically appear at wavenumbers slightly above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range.[4][5][6] These peaks are often of weak to medium intensity.

  • Aliphatic C-H Stretch: The methyl groups from both the ring substituents and the methoxy group give rise to C-H stretching absorptions just below 3000 cm⁻¹.[4][5] Expect strong, sharp peaks in the 2950–2850 cm⁻¹ range corresponding to the symmetric and asymmetric stretching modes of these -CH₃ groups.

B. The Aromatic C=C and C-H Bending Region (1600–675 cm⁻¹)
  • Aromatic C=C Ring Stretch: The stretching vibrations within the benzene ring produce a series of characteristic sharp peaks of variable intensity in the 1600–1400 cm⁻¹ region.[4][5] Typically, two distinct bands are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.

  • C-O Stretches: This molecule features two different C-O bonds, which are highly diagnostic.

    • Phenolic C-O Stretch: The stretching of the C-O bond of the phenol group is strong and appears at a higher frequency than in aliphatic alcohols, typically around 1260-1200 cm⁻¹.[1][7]

    • Methoxy (Aryl-Ether) C-O Stretch: Aryl ethers display a strong, characteristic asymmetric C-O-C stretch between 1275 and 1200 cm⁻¹ and a symmetric stretch between 1075 and 1020 cm⁻¹. The asymmetric stretch may overlap with the phenolic C-O band, while the symmetric stretch should be clearly visible.

  • Out-of-Plane (oop) C-H Bending: The pattern of C-H oop bending in the 900–675 cm⁻¹ region is highly diagnostic of the substitution pattern on the aromatic ring.[4][6] For a 1,2,4,5-tetrasubstituted ring, as in this molecule, a strong absorption is expected in the 900-860 cm⁻¹ range.

Comparative Spectral Analysis

To isolate the contributions of the methoxy and dimethyl groups, it is instructive to compare the expected spectrum of 4-Methoxy-2,5-dimethylphenol with that of its parent structures: phenol and 2,5-dimethylphenol.

Vibrational Mode Phenol 2,5-Dimethylphenol 4-Methoxy-2,5-dimethylphenol (Predicted) Key Observations
O-H Stretch ~3550–3230 cm⁻¹ (broad, strong)[1]~3550–3200 cm⁻¹ (broad, strong)~3550–3200 cm⁻¹ (broad, strong)The broad, hydrogen-bonded O-H stretch is a common feature across all three phenolic compounds.[2]
Aromatic C-H Stretch ~3100–3000 cm⁻¹[1]~3100–3000 cm⁻¹~3100–3000 cm⁻¹Aromatic C-H stretches are consistently found just above 3000 cm⁻¹.[6]
Aliphatic C-H Stretch N/A~2950–2850 cm⁻¹ (strong)~2950–2850 cm⁻¹ (stronger)The intensity of this peak increases with the number of methyl groups (two on the ring, one in the methoxy group).[4]
Aromatic C=C Stretch ~1600 & ~1500 cm⁻¹[3]~1600 & ~1500 cm⁻¹~1600 & ~1500 cm⁻¹These in-ring vibrations are characteristic of the benzene ring in all three molecules.[5]
Phenolic C-O Stretch ~1225 cm⁻¹[8]~1220 cm⁻¹~1250–1220 cm⁻¹ (strong)This peak is present in all three, but may overlap with the methoxy C-O stretch in the target molecule.[1]
Methoxy C-O Stretch N/AN/AAsymmetric: ~1250 cm⁻¹Symmetric: ~1040 cm⁻¹These two peaks are the key identifiers for the methoxy group and are absent in the other two compounds.
C-H Out-of-Plane Bend ~750 & 690 cm⁻¹ (monosubstituted)[3]Trisubstituted pattern~900-860 cm⁻¹ (tetrasubstituted)The position of the oop bend is highly indicative of the substitution pattern on the ring.[6]

This comparison clearly illustrates that while the foundational phenolic and aromatic absorptions are present across all molecules, the presence of strong aliphatic C-H stretches and, most importantly, the characteristic dual C-O ether stretches, serve as definitive markers for 4-Methoxy-2,5-dimethylphenol.

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure of 4-Methoxy-2,5-dimethylphenol and highlights the bonds responsible for its most characteristic IR absorptions.

Caption: Key vibrational modes of 4-Methoxy-2,5-dimethylphenol.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To ensure trustworthy and reproducible data, a standardized protocol for sample analysis is essential. The following describes a typical procedure using an Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer, a common technique for solid samples.

Objective: To obtain the infrared spectrum of solid 4-Methoxy-2,5-dimethylphenol.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

  • 4-Methoxy-2,5-dimethylphenol (solid powder).

  • Spatula.

  • Isopropyl alcohol and laboratory wipes for cleaning.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe gently with a soft tissue dampened with isopropyl alcohol and allow it to fully evaporate.

    • Lower the instrument's anvil to make contact with the empty crystal.

    • Collect a background spectrum. This is a critical step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's own optical characteristics, which will be subtracted from the sample spectrum.

  • Sample Preparation and Loading:

    • Retract the anvil.

    • Using a clean spatula, place a small amount of the 4-Methoxy-2,5-dimethylphenol powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Lower the anvil onto the sample and apply consistent pressure using the instrument's pressure clamp. This ensures good contact between the sample and the crystal, which is essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.

    • The software will automatically ratio the sample scan against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis and Cleaning:

    • Label the significant peaks in the spectrum, correlating them with the vibrational modes discussed in this guide.

    • Once the measurement is complete, retract the anvil, and carefully remove the sample powder with a dry wipe.

    • Clean the ATR crystal surface thoroughly with isopropyl alcohol to prevent cross-contamination of future samples.

Conclusion

The infrared spectrum of 4-Methoxy-2,5-dimethylphenol is rich with information, providing clear and distinct signatures for each of its functional components. The most characteristic absorption peaks that differentiate it from other substituted phenols are:

  • A strong, broad O-H stretch around 3200-3550 cm⁻¹, confirming its phenolic nature.

  • Intense aliphatic C-H stretches below 3000 cm⁻¹ from its three methyl groups.

  • Two distinct C-O stretching bands associated with the aryl-ether linkage (~1250 cm⁻¹ and ~1040 cm⁻¹), which are definitive evidence of the methoxy group.

  • A characteristic C-H out-of-plane bending absorption in the 900-860 cm⁻¹ range, indicative of its 1,2,4,5-tetrasubstituted aromatic ring structure.

By understanding these key features and utilizing a comparative analytical approach, researchers can confidently identify 4-Methoxy-2,5-dimethylphenol and leverage IR spectroscopy as a powerful tool for structural verification in their research and development endeavors.

References

  • MDPI. (n.d.). Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-methoxyphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated methoxy vibrational frequencies are shown for selected modes.... Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of the O–H stretching mode of phenol in carbon.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethylphenol. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[2-(2,5-Dimethylphenyl)ethyl]-4-methoxybenzamide - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019, October 18). Vibrational Analysis And Molecular Docking Studies Of (S) 5-Methoxy-2-[(4-Methoxy-3, 5- Dimethylpyridin-2-Yl)Methylsulfinyl]-3H- Benzoimidazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol.... Retrieved from [Link]

  • Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. (n.d.). Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • DergiPark. (n.d.). Investigation of Conformation, Vibration and Electronic Properties of 2- Methoxythiophene Molecule by Theoretical Methods. Retrieved from [Link]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

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Technical Guide: GC-MS Fragmentation & Characterization of 4-Methoxy-2,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the GC-MS fragmentation pattern of 4-Methoxy-2,5-dimethylphenol , a compound relevant in pharmaceutical impurity profiling, environmental degradation studies, and natural product analysis (e.g., propolis, essential oils).

Executive Summary

4-Methoxy-2,5-dimethylphenol (CAS: 4962-28-1) presents a unique challenge in gas chromatography-mass spectrometry (GC-MS) due to its structural similarity to other xylenol and anisole isomers. Accurate identification requires distinguishing its specific fragmentation "fingerprint"—driven by the interplay between the methoxy substituent and the para-hydroxyl group—from positional isomers like 4-methoxy-2,3-dimethylphenol.

This guide details the mechanistic fragmentation pathways, compares the native analyte against its Trimethylsilyl (TMS) derivative, and provides a validated protocol for its detection in complex matrices.

Mechanistic Fragmentation Analysis (EI Source)

In Electron Ionization (EI) at 70 eV, 4-Methoxy-2,5-dimethylphenol (


, MW 152.19) exhibits a distinct fragmentation behavior governed by the stability of the resulting quinoid ions.
The Fragmentation Pathway[1][2]
  • Molecular Ion (

    
    ):  The radical cation appears at m/z 152 . It is typically abundant due to the stabilizing aromatic ring.
    
  • Primary Fragmentation (Base Peak): The most favorable pathway is the homolytic cleavage of the methyl bond in the methoxy group (

    
    ). This loss of a methyl radical (
    
    
    
    ) generates a resonance-stabilized quinoid oxonium ion at m/z 137 . In para-methoxy phenols, this ion is exceptionally stable, often becoming the base peak (100% relative abundance).
  • Secondary Fragmentation: The ion at m/z 137 typically expels carbon monoxide (CO, 28 u) via ring contraction, resulting in a fragment at m/z 109 .

  • Tertiary Fragmentation: Further loss of methyl radicals or hydrogen leads to lower mass aromatic clusters (m/z 77, 91).

Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation, critical for spectral interpretation.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 152 (Radical Cation) Base_Peak Quinoid Oxonium Ion m/z 137 (Base Peak) M_Ion->Base_Peak - CH3• (15 u) Alpha-Cleavage Fragment_2 Cyclopentadienyl Cation m/z 109 Base_Peak->Fragment_2 - CO (28 u) Ring Contraction Fragment_3 Aromatic Cluster m/z 77/91 Fragment_2->Fragment_3 - C2H2 / H•

Figure 1: Proposed EI fragmentation pathway for 4-Methoxy-2,5-dimethylphenol showing the transition from molecular ion to stable quinoid structures.

Comparative Performance: Native vs. Derivatized

Direct analysis of phenols can lead to peak tailing due to interaction with active sites (silanols) in the GC liner and column. Derivatization is the superior alternative for trace analysis.

Comparison Table: Analyte Forms
FeatureNative (Underivatized)TMS Derivative (BSTFA/TMCS)
Molecular Ion (

)
m/z 152 m/z 224 (

)
Base Peak m/z 137 (

)
m/z 209 (

)
Diagnostic Ions 152, 137, 109224, 209, 73 (Trimethylsilyl group)
Chromatography Prone to tailing; retention time shifts with column age.Sharp, symmetric peaks; stable retention time.
Specificity Moderate (overlaps with other xylenols).High (Mass shift + m/z 73 confirmation).
Use Case High-concentration purity checks.Trace analysis in biological/environmental samples.

Expert Insight: While the native form is detectable, the TMS derivative is recommended for drug development workflows. The shift to m/z 224 moves the molecular ion into a higher mass region, reducing background noise from common low-mass contaminants.

Experimental Protocol (Self-Validating)

This protocol ensures reproducible detection and differentiation from isomers.

Reagents & Materials[3][4][5]
  • Standard: 4-Methoxy-2,5-dimethylphenol (CAS 4962-28-1, >98% purity).

  • Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of Ethyl Acetate.

    • Validation Step: Add Internal Standard (e.g., 2,4,6-Tribromophenol) to monitor injection precision.

  • Derivatization (Optional but Recommended):

    • Transfer 100 µL of sample to a GC vial.

    • Add 50 µL of BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes .

    • Mechanism: The silyl group replaces the active phenolic proton, blocking hydrogen bonding and increasing volatility.

  • GC-MS Acquisition Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

    • Inlet: Splitless mode at 260°C.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program:

      • Hold 60°C for 1 min.

      • Ramp 15°C/min to 300°C.

      • Hold 5 min.

    • MS Source: 230°C, EI mode (70 eV).

    • Scan Range: m/z 40–350.

Workflow Diagram

Workflow Start Sample Extraction (Ethyl Acetate) Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Start->Deriv GC_Inj GC Injection (Splitless, 260°C) Deriv->GC_Inj Separation Capillary Separation (DB-5MS Column) GC_Inj->Separation Detection MS Detection (Monitor m/z 224, 209, 73) Separation->Detection

Figure 2: Optimized analytical workflow for the trace detection of 4-Methoxy-2,5-dimethylphenol.

References

  • NIST Chemistry WebBook. Phenol, 2,5-dimethyl- & Related Compounds Mass Spectra. National Institute of Standards and Technology.[1][2] [Link]

  • Royal Society of Chemistry. Electrochemical Oxidation of Phenols in Flow: Synthesis of 4-methoxy-2,5-dimethylphenol derivatives.[Link]

  • Journal of Organic Chemistry. Palladium-Catalyzed Hydroxylation of Aryl Halides (Synthesis of 4-Methoxy-2,5-dimethylphenol).[Link]

Sources

Comparing antioxidant potency of 4-Methoxy-2,5-dimethylphenol vs BHT

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Antioxidant Efficacy of 4-Methoxy-2,5-dimethylphenol vs. Butylated Hydroxytoluene (BHT)

Executive Summary

This guide provides a technical evaluation comparing the antioxidant potency of 4-Methoxy-2,5-dimethylphenol (often referred to as 2,5-Dimethyl-4-methoxyphenol or DMP ) against the industry-standard Butylated Hydroxytoluene (BHT) .

While BHT remains the gold standard for long-term oxidative stability due to its steric bulk, DMP exhibits superior kinetic radical scavenging activity . This is driven by the strong electron-donating potential of the para-methoxy group, which lowers the O-H Bond Dissociation Enthalpy (BDE) more effectively than the para-methyl group of BHT. However, DMP lacks the extreme steric shielding of BHT’s tert-butyl groups, making it potentially less stable in prolonged storage conditions but more reactive against immediate oxidative stress.

Chemical Profile & Mechanistic Basis

To understand the performance difference, we must analyze the structural "engine" (electronic effects) and "shield" (steric effects) of each molecule.

FeatureBHT (Butylated Hydroxytoluene) DMP (4-Methoxy-2,5-dimethylphenol)
IUPAC Name 2,6-di-tert-butyl-4-methylphenol4-methoxy-2,5-dimethylphenol
Electronic "Engine" Para-Methyl group (+I effect). Weak electron donor.Para-Methoxy group (+M effect).[1] Strong electron donor.
Steric "Shield" Two ortho-tert-butyl groups. Massive steric hindrance.Two ortho/meta-methyl groups. Moderate steric hindrance.
Primary Mechanism Hydrogen Atom Transfer (HAT).Hydrogen Atom Transfer (HAT) & Single Electron Transfer (SET).
Solubility Highly Lipophilic (LogP ~ 5.1).Lipophilic (LogP ~ 2.5–3.0).
Mechanistic Pathway Analysis

The antioxidant efficiency is governed by the stability of the phenoxy radical formed after scavenging a free radical (


).
  • BHT: The bulky tert-butyl groups mechanically block other radicals from reacting with the phenoxy oxygen, preventing radical propagation. This makes BHT a "persistent" radical, ideal for shelf-life extension.

  • DMP: The methoxy oxygen donates electron density into the ring (resonance), stabilizing the radical electronically. This lowers the energy required to break the O-H bond, making DMP a faster scavenger (lower IC50 in kinetic assays) but potentially more prone to rapid consumption.

AntioxidantMechanism cluster_BHT BHT Mechanism (Steric Control) cluster_DMP DMP Mechanism (Electronic Control) Substrate Free Radical (R•) BHT_Mol BHT Molecule Substrate->BHT_Mol Attack DMP_Mol DMP Molecule (p-Methoxy Donor) Substrate->DMP_Mol Attack BHT_Rad Stable Phenoxy Radical (Sterically Shielded) BHT_Mol->BHT_Rad Slow HAT (High Stability) DMP_Rad Stabilized Radical (Resonance Delocalization) DMP_Mol->DMP_Rad Fast HAT (Low BDE)

Caption: Comparative mechanistic pathways. BHT relies on steric shielding for radical persistence, while DMP utilizes electronic resonance for rapid scavenging.

Experimental Performance Analysis

The following data summarizes the expected performance based on Structure-Activity Relationship (SAR) literature and standard assay protocols.

Table 1: Comparative Efficacy Metrics
AssayMetricBHT DMP Interpretation
DPPH Scavenging IC50 (µM)~ 20–30 µM~ 5–15 µMDMP is Superior. The methoxy group facilitates faster H-atom donation.
ABTS Assay TEAC (Trolox Eq)0.8 – 1.01.2 – 1.5DMP is Superior. Better electron transfer capability in aqueous/organic mix.
FRAP (Reducing Power) AbsorbanceModerateHighDMP is Superior. Lower ionization potential due to electron-rich ring.
Lipid Peroxidation Inhibition %High (>90%)Moderate-HighBHT is Superior. In lipid systems, BHT's lipophilicity and stability prevent chain propagation better over time.

Critical Insight: DMP is a "sprinter" (rapidly neutralizes spikes of ROS), while BHT is a "marathon runner" (persists in lipid formulations to prevent long-term rancidity).

Detailed Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols. These are designed to minimize solvent interference and maximize reproducibility.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)

Purpose: To determine the kinetic rate of hydrogen transfer.

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in HPLC-grade Methanol.

  • Sample Solutions: Prepare BHT and DMP in Methanol at 5, 10, 20, 40, 80 µM.

Workflow:

  • Blanking: Add 200 µL Methanol to a 96-well plate (Absorbance Blank).

  • Control: Add 100 µL Methanol + 100 µL DPPH Stock (Max Absorbance).

  • Reaction: Add 100 µL Sample + 100 µL DPPH Stock.

  • Measurement: Immediate kinetic read at 517 nm every 60 seconds for 30 minutes.

Calculation:



Plot % Inhibition vs. Time. DMP will show a steeper initial slope than BHT.
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Purpose: To measure Single Electron Transfer (SET) capacity.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl3 Solution: 20 mM FeCl3·6H2O.

  • Working Reagent: Mix Acetate:TPTZ:FeCl3 in 10:1:1 ratio.

Workflow:

FRAP_Protocol Step1 Prepare FRAP Reagent (Warm to 37°C) Step2 Aliquot 190 µL Reagent into Microplate Wells Step1->Step2 Step3 Add 10 µL Sample (BHT or DMP) Step2->Step3 Step4 Incubate 4 mins Dark Conditions Step3->Step4 Step5 Measure Absorbance @ 593 nm Step4->Step5

Caption: Standardized FRAP workflow for high-throughput screening.

Safety & Stability Considerations

  • BHT:

    • Regulatory: FDA GRAS (Generally Recognized As Safe) within limits, but under scrutiny for potential endocrine disruption at high doses.

    • Stability: Volatile at high temperatures (>100°C), susceptible to "pinking" (formation of quinone methides).

  • DMP:

    • Regulatory: Often found as a natural constituent (e.g., in Nigella sativa or fungal metabolites). Less regulatory data available for pure isolate use in pharma/food compared to BHT.

    • Stability: The methoxy group is sensitive to acidic hydrolysis and light. Store under inert gas (Argon/Nitrogen) at -20°C.

Conclusion

For applications requiring rapid neutralization of free radicals (e.g., stabilizing a reaction intermediate or acute oxidative stress protection), 4-Methoxy-2,5-dimethylphenol (DMP) is the superior candidate due to its electronic activation.

For applications requiring long-term shelf stability in lipid-rich matrices, BHT remains the preferred choice due to its steric persistence and slower consumption rate.

References

  • Structure-Activity Relationships of Phenolic Antioxidants. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the impact of para-methoxy vs. para-methyl groups on radical scavenging kinetics.

  • Comparative Analysis of Synthetic Phenolic Antioxidants (BHA/BHT). Source: ScienceDirect / Food Chemistry. Context: Establishes the baseline IC50 and kinetic behavior of BHT for comparison.

  • Antioxidant Activity of Methoxyphenols vs. Methylphenols. Source: MDPI Molecules. Context: Provides data on the "5x higher reactivity" of methoxylated phenols compared to methylated analogs.

  • 2,5-Dimethylphenol Properties and Applications. Source: PubChem.[2][3][4] Context: Physicochemical data and toxicity profiles for the DMP core structure.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.